(Rac)-DNDI-8219: A Technical Guide on its Mechanism of Action Against Leishmania donovani
For Researchers, Scientists, and Drug Development Professionals Abstract (Rac)-DNDI-8219 is a promising bicyclic nitroimidazole compound under investigation for the treatment of visceral leishmaniasis, a fatal parasitic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219 is a promising bicyclic nitroimidazole compound under investigation for the treatment of visceral leishmaniasis, a fatal parasitic disease caused by Leishmania donovani. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of (Rac)-DNDI-8219. The compound acts as a prodrug, requiring activation by a parasite-specific nitroreductase (NTR2). This activation process generates reactive nitroso intermediates that induce significant DNA damage within the parasite, ultimately leading to an apoptosis-like cell death cascade. This guide summarizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the proposed molecular pathways, offering a comprehensive resource for researchers in the field of antileishmanial drug development.
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge, particularly in developing countries. Current therapeutic options are limited by toxicity, emerging resistance, and challenging administration routes. (Rac)-DNDI-8219, a member of the bicyclic nitroimidazole class of compounds, has emerged as a potential oral therapeutic candidate. A thorough understanding of its mechanism of action is critical for its continued development and for identifying potential resistance mechanisms.
Quantitative Data Summary
The efficacy and selectivity of (Rac)-DNDI-8219 against Leishmania donovani have been quantified through various in vitro assays. The following tables summarize the key data points.
Table 1: In Vitro Activity of (Rac)-DNDI-8219 against Leishmania donovani
The leishmanicidal activity of (Rac)-DNDI-8219 is a multi-step process initiated by the bioreductive activation of its nitro group.
Prodrug Activation by Leishmania-Specific Nitroreductase (NTR2)
(Rac)-DNDI-8219 is a prodrug that is selectively activated within the Leishmania parasite. This activation is catalyzed by a novel, parasite-specific Type II nitroreductase (NTR2), which is a putative NAD(P)H oxidase. This enzyme is distinct from the Type I nitroreductase (NTR1) that activates monocyclic nitro-drugs. The parasite-specificity of NTR2 contributes to the selective toxicity of (Rac)-DNDI-8219 towards Leishmania and its low toxicity to mammalian cells.
The Structure-Activity Relationship of (Rac)-DNDI-8219 Analogues: A Technical Guide to a New Generation of Antileishmanial Agents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of (Rac)-DNDI-8219 and its analogues, a promising cl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of (Rac)-DNDI-8219 and its analogues, a promising class of nitroimidazoles being developed for the treatment of visceral leishmaniasis (VL). The following sections detail the quantitative SAR data, experimental methodologies, and the underlying biochemical pathways, offering a comprehensive resource for researchers in the field of antiprotozoal drug discovery.
Introduction
Visceral leishmaniasis, a neglected tropical disease, presents a significant global health challenge with limited therapeutic options. The emergence of drug resistance necessitates the development of novel chemical entities with improved efficacy and safety profiles. The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine scaffold, from which (Rac)-DNDI-8219 is derived, has shown significant promise. This guide focuses on the key structural modifications and their impact on antileishmanial activity, selectivity, and pharmacokinetic properties, culminating in the identification of DNDI-8219 as a lead candidate.
Structure-Activity Relationship (SAR) Data
The SAR studies for the (Rac)-DNDI-8219 series focused on modifications at the C6 position of the imidazooxazine core. The following tables summarize the key quantitative data from these studies, comparing the in vitro activity against Leishmania donovani amastigotes, cytotoxicity against MRC-5 cells, and in vivo efficacy in a hamster model of VL.
Table 1: In Vitro Activity and Cytotoxicity of Key Analogues
Compound
R Group (at C6)
L. donovani IC50 (µM)
MRC-5 CC50 (µM)
Selectivity Index (SI)
DNDI-8219 (R-6)
4-(trifluoromethoxy)phenoxy
0.10
>64
>640
Rac-84
6-(trifluoromethyl)pyridin-3-yloxy
0.05
>64
>1280
Rac-89
5-(trifluoromethyl)pyridin-2-yloxy
0.03
>64
>2133
Rac-136
2-methylpyridin-5-yloxy
0.12
>64
>533
Table 2: In Vivo Efficacy of Lead Compounds in the L. infantum Hamster Model
Compound
Dose (mg/kg, p.o., b.i.d.)
Treatment Duration (days)
% Inhibition of Parasite Burden
DNDI-8219 (R-6)
25
5
>97
Rac-84
25
5
>99
Rac-89
25
5
>99
Rac-136
25
5
>97
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of the (Rac)-DNDI-8219 series.
In Vitro Leishmania donovani Amastigote Assay
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of L. donovani.
Cell and Parasite Culture:
Host Cells: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 0.1 µM for 48-72 hours at 37°C in a 5% CO2 atmosphere.
Parasites: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 26°C. Stationary phase promastigotes are used for infection.
Infection Protocol:
Differentiated THP-1 macrophages are infected with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
Extracellular parasites are removed by washing with fresh medium.
Compound Evaluation:
Test compounds are serially diluted in the appropriate medium and added to the infected macrophage cultures.
Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
The viability of intracellular amastigotes is assessed by microscopic counting of Giemsa-stained slides or by using a fluorescent DNA-binding dye like SYBR Green I after controlled lysis of the host cells.
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of parasite inhibition against the compound concentration.
In Vivo Leishmania infantum Hamster Model
This model assesses the in vivo efficacy of compounds in a chronic model of visceral leishmaniasis.
Animal Model and Infection:
Animals: Male Golden Syrian hamsters are used for the study.
Infection: Hamsters are infected via intracardiac injection of approximately 2 x 10^7 Leishmania infantum amastigotes harvested from the spleen of a donor hamster.
Treatment Protocol:
Treatment is initiated several weeks post-infection, once a chronic infection is established.
Compounds are typically formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water) and administered orally (p.o.) twice daily (b.i.d.) for 5 consecutive days.
A vehicle control group and a positive control group (e.g., miltefosine) are included in each study.
Efficacy Assessment:
At the end of the treatment period, animals are euthanized, and the liver and spleen are collected.
The parasite burden in these organs is quantified by counting the number of amastigotes in Giemsa-stained tissue imprints (expressed as Leishman-Donovan Units) or by quantitative PCR (qPCR).
The percentage of parasite inhibition is calculated by comparing the parasite load in the treated groups to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes involved in the evaluation of (Rac)-DNDI-8219 and its analogues.
General experimental workflow for the evaluation of antileishmanial compounds.
Mechanism of action of (Rac)-DNDI-8219 in Leishmania.
Conclusion
The SAR studies of the (Rac)-DNDI-8219 series have successfully identified potent and selective antileishmanial agents. The key findings indicate that:
The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine core is essential for activity.
Modifications at the C6 position with various aryl ethers, particularly those containing trifluoromethoxy and pyridyl moieties, lead to highly potent compounds.
The selective activation of these compounds by the parasite-specific nitroreductase NTR2 provides a clear mechanism for their selective toxicity against Leishmania and low toxicity in mammalian cells.
(Rac)-DNDI-8219 (also referred to as R-6 in some literature) has emerged as a promising preclinical candidate for visceral leishmaniasis, demonstrating excellent in vivo efficacy and a favorable safety profile. Further development of this and related compounds holds significant potential for the future treatment of this devastating disease.
Unveiling the Trypanocidal Potential of (Rac)-DNDI-8219 Against Trypanosoma cruzi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the trypanocidal properties of (Rac)-DNDI-8219, a promising nitroimidazooxazine derivative, against Tr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the trypanocidal properties of (Rac)-DNDI-8219, a promising nitroimidazooxazine derivative, against Trypanosoma cruzi, the etiological agent of Chagas disease. (Rac)-DNDI-8219, also identified as compound 58 in preclinical studies, has demonstrated significant potency against the intracellular amastigote form of the parasite and has shown curative potential in a murine model of chronic Chagas disease. This document synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and visualizes key experimental and mechanistic pathways.
Quantitative Data Summary
The trypanocidal activity and cytotoxicity of (Rac)-DNDI-8219 have been quantified through a series of in vitro and in vivo studies. The key findings are summarized in the tables below, providing a clear comparison of its efficacy and selectivity.
In Vitro Efficacy and Cytotoxicity of (Rac)-DNDI-8219
In Vivo Efficacy of (Rac)-DNDI-8219 in a Murine Model of Chronic Chagas Disease
Parameter
Details
Animal Model
BALB/c mice
Infection
Chronic Trypanosoma cruzi infection
Treatment Regimen
Oral administration, once daily for 5 days
Outcome
Markedly reduced parasite burdens and achieved partial curative efficacy
Experimental Protocols
The evaluation of (Rac)-DNDI-8219 involved standardized in vitro and in vivo assays to determine its trypanocidal activity and toxicity profile.
In Vitro Trypanosoma cruzi Intracellular Amastigote Assay
This assay is fundamental for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
Host Cell Seeding: 3T3 cells are seeded into 96-well plates and incubated to allow for cell adherence.
Parasite Infection: The host cells are then infected with tissue culture-derived T. cruzi trypomastigotes.
Compound Application: Following a period to allow for parasite invasion and transformation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of (Rac)-DNDI-8219.
Incubation: The plates are incubated for a defined period to allow for the compound to exert its effect on the intracellular amastigotes.
Quantification of Parasite Load: The parasite load is quantified using a high-content imaging system. This is achieved by staining the cells with DNA-specific fluorescent dyes (e.g., DAPI or Hoechst) to visualize both host cell and parasite nuclei. Automated microscopy and image analysis software are then used to count the number of amastigotes per host cell.
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against a mammalian cell line is determined.
Cell Seeding: L6 cells (rat myoblasts) are seeded in 96-well plates.
Compound Incubation: The cells are exposed to serial dilutions of (Rac)-DNDI-8219 for a specified duration.
Viability Assessment: Cell viability is measured using a resazurin-based assay. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) for cytotoxicity is determined from the dose-response curve of cell viability versus compound concentration.
In Vivo Murine Model of Chronic Chagas Disease
This model is crucial for evaluating the efficacy of a drug candidate in a whole-organism system, reflecting a more complex physiological environment.
Animal Model: Female BALB/c mice are used for this model.
Parasite Strain: A bioluminescent strain of Trypanosoma cruzi is utilized to enable non-invasive monitoring of the infection.
Infection: Mice are infected with trypomastigotes to establish a chronic infection, which is monitored by bioluminescence imaging.
Treatment: (Rac)-DNDI-8219 is administered orally once daily for a period of five days.
Monitoring Parasite Burden: The parasite burden is monitored throughout the experiment and after the cessation of treatment using an in vivo imaging system to detect the bioluminescent signal from the parasites.
Assessment of Cure: A sustained absence of detectable parasites, even after immunosuppression to promote relapse of any residual infection, is the benchmark for a curative effect.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for nitroimidazole compounds against Trypanosoma cruzi.
Experimental workflow for evaluating (Rac)-DNDI-8219.
The Development of (Rac)-DNDI-8219: A Promising Pretomanid Analogue for Visceral Leishmaniasis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (Rac)-DNDI-8219 has emerged as a significant lead compound in the fight against visceral leishmaniasis (VL), a neglecte...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-DNDI-8219 has emerged as a significant lead compound in the fight against visceral leishmaniasis (VL), a neglected tropical disease. This technical guide details the discovery and development of (Rac)-DNDI-8219, a bicyclic nitroimidazole originating from a library of pretomanid analogues. This document provides a comprehensive overview of its synthesis, mechanism of action, and preclinical evaluation, including detailed experimental protocols and comparative quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antiparasitic drug discovery and development.
Introduction
Visceral leishmaniasis, caused by protozoan parasites of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, necessitate the discovery of novel, safe, and orally bioavailable drugs. The nitroimidazoles, a class of compounds with proven efficacy against tuberculosis, have shown promise as antileishmanial agents. Pretomanid, a key antitubercular drug, served as the starting point for the development of a new generation of nitroimidazoles with potent activity against Leishmania. This guide focuses on the journey of (Rac)-DNDI-8219, from its origins as a pretomanid analogue to its establishment as a promising preclinical candidate for VL.
Discovery from a Pretomanid Analogue Library
The discovery of (Rac)-DNDI-8219 was the result of a systematic screening of a 900-compound library of pretomanid analogues.[1] This library was initially developed for an antitubercular backup program. The screening against Leishmania donovani identified several hits with promising antileishmanial activity. Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, solubility, and metabolic stability while minimizing toxicity. These efforts led to the identification of the 6-substituted 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine scaffold as a promising chemical series. Further optimization of this series culminated in the selection of (Rac)-DNDI-8219 as a lead candidate for further development.
Synthesis of (Rac)-DNDI-8219
The synthesis of (Rac)-DNDI-8219 and its enantiomers involves a multi-step process. A general synthetic scheme is outlined below, based on the synthesis of related compounds.
Experimental Protocol: Synthesis of (Rac)-DNDI-8219
The synthesis of the enantiomers of DNDI-8219 (referred to as compound 6 in the source) provides a pathway for obtaining the racemic mixture.[4] The synthesis of the (S)-enantiomer (S-6) is detailed as follows, and a similar pathway can be used for the (R)-enantiomer, which would then be combined to form the racemic mixture.
Mitsunobu Reaction: An orthogonally diprotected triol is reacted with 4-(trifluoromethoxy)phenol under Mitsunobu conditions to introduce the phenoxy side chain.[4]
Selective Deprotection: The p-methoxybenzyl (PMB) protecting group is selectively removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield a primary alcohol.[4]
Iodination: The resulting alcohol is converted to an iodide.[4]
N-Alkylation: The iodide is reacted with 2-bromo-4-nitroimidazole to form the silyl ether intermediate.[4]
Deprotection and Cyclization: The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF), followed by sodium hydride-induced ring closure to yield the final product, (S)-DNDI-8219.[4]
The (R)-enantiomer can be synthesized via a similar route starting with the appropriate stereoisomer. The racemic mixture, (Rac)-DNDI-8219, is obtained by mixing equal proportions of the (R) and (S) enantiomers.
Mechanism of Action: Activation by a Novel Nitroreductase
The antiparasitic activity of bicyclic nitroimidazoles like (Rac)-DNDI-8219 is dependent on the reductive activation of their nitro group. Unlike monocyclic nitro-drugs such as fexinidazole, which are activated by a type I nitroreductase (NTR1), bicyclic nitro-compounds are activated by a novel, recently identified leishmanial nitroreductase, NTR2.[2][3][5][6][7]
NTR2 is an NAD(P)H-dependent flavoprotein that catalyzes the reduction of the nitro group on the imidazole ring of DNDI-8219. This reduction generates reactive nitrogen species, including nitric oxide, which are cytotoxic to the parasite.[8] These reactive species are thought to cause widespread damage to cellular macromolecules, leading to parasite death. The distinct activation pathway of bicyclic nitroimidazoles via NTR2 is significant as it suggests a lack of cross-resistance with monocyclic nitro-drugs that rely on NTR1 for their activation.[3][7]
Signaling Pathway Diagram: NTR2-Mediated Activation of (Rac)-DNDI-8219
Pharmacokinetic Profile of (Rac)-DNDI-8219 in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction (Rac)-DNDI-8219, also identified by its R-enantiomer designation R-6, is a promising bicyclic nitroimidazole derivative under investigation as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219, also identified by its R-enantiomer designation R-6, is a promising bicyclic nitroimidazole derivative under investigation as a potential oral therapeutic agent for visceral leishmaniasis (VL). Developed through a lead optimization program, this compound has demonstrated significant efficacy in preclinical models of leishmaniasis, positioning it as a candidate for further development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic profile of (Rac)-DNDI-8219, including its mechanism of action, and outlines the typical experimental methodologies employed in its evaluation.
Mechanism of Action: Activation by Leishmania-Specific Nitroreductase
The antileishmanial activity of (Rac)-DNDI-8219 is believed to be dependent on its activation within the Leishmania parasite. Similar to other bicyclic nitro-drugs, DNDI-8219 is likely a prodrug that requires bioreduction of its nitro group to exert its cytotoxic effects. This activation is catalyzed by a novel parasite-specific enzyme, a type II nitroreductase (NTR2).[1][2][3][4][5] This enzyme is distinct from the type I nitroreductase (NTR1) that activates monocyclic nitro-drugs. The activation process is thought to generate reactive nitrogen species that induce lethal damage to parasitic macromolecules, leading to cell death.[1][3]
Proposed activation pathway of (Rac)-DNDI-8219 in Leishmania.
Preclinical Pharmacokinetic Profile
While specific quantitative pharmacokinetic data for (Rac)-DNDI-8219 in preclinical models is not publicly available in tabular format within the reviewed literature, published studies consistently describe it as having a favorable pharmacokinetic profile characterized by good solubility and oral efficacy.[6][7] Studies have highlighted its "better solubility and pharmacokinetic properties" which contributed to its selection as a lead candidate.[6][7] The compound has demonstrated "excellent oral efficacy" in the hamster model of visceral leishmaniasis, achieving greater than 97% parasite clearance at a dose of 25 mg/kg administered twice daily.[6][7]
Note: The absence of publicly available, detailed quantitative pharmacokinetic parameter tables (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) for (Rac)-DNDI-8219 in mouse, hamster, or other preclinical models prevents a quantitative summary in this guide.
Experimental Protocols for Pharmacokinetic Evaluation
The following sections describe the likely experimental methodologies for assessing the pharmacokinetic profile of (Rac)-DNDI-8219, based on standard practices for similar nitroimidazole compounds in leishmaniasis research.
In Vivo Pharmacokinetic Studies
A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.
General experimental workflow for a preclinical pharmacokinetic study.
1. Animal Models:
Species: BALB/c mice and Golden Syrian hamsters are commonly used models for visceral leishmaniasis.
Health Status: Healthy, specific-pathogen-free animals are used. For efficacy and PK/PD studies, animals are infected with Leishmania donovani or Leishmania infantum.
Housing: Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with ad libitum access to food and water.
2. Drug Formulation and Administration:
Formulation: For oral administration, (Rac)-DNDI-8219 is typically formulated as a suspension or solution in a vehicle such as 1% (w/v) methylcellulose and 5% (v/v) Tween® 80 in water.
Administration: The compound is administered via oral gavage at specific doses (e.g., 25 mg/kg or 50 mg/kg).
3. Sample Collection:
Matrix: Whole blood or plasma is collected. Due to potential instability in plasma for similar compounds, acid-lysed whole blood can be the preferred matrix.
Time Points: Serial blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) to accurately define the concentration-time profile.
Method: Blood is collected via appropriate methods such as tail vein sampling for mice or cardiac puncture at terminal time points. An anticoagulant (e.g., EDTA or heparin) is used.
Bioanalytical Method for Quantification
A validated bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the accurate quantification of (Rac)-DNDI-8219 in biological matrices.
1. Sample Preparation:
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed, often using a cold organic solvent like acetonitrile.
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE with a solvent such as methyl tert-butyl ether may be used to further purify and concentrate the analyte.
Internal Standard: A stable isotope-labeled internal standard is added to the samples before processing to correct for variability during sample preparation and analysis.
2. LC-MS/MS Conditions:
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other matrix components. A C18 column is commonly employed.
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for (Rac)-DNDI-8219 and its internal standard are monitored.
3. Method Validation:
The bioanalytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
Linearity: Establishing a linear relationship between concentration and instrument response over a defined range.
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter, respectively.
Recovery: Assessing the efficiency of the extraction process.
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
(Rac)-DNDI-8219 is a promising oral drug candidate for visceral leishmaniasis, exhibiting favorable preclinical efficacy and qualitative pharmacokinetic properties. Its mechanism of action, involving activation by a parasite-specific nitroreductase, offers a potential therapeutic advantage. While detailed quantitative pharmacokinetic data remains to be publicly disseminated, the established methodologies for preclinical pharmacokinetic and bioanalytical studies provide a robust framework for its continued evaluation. Further disclosure of quantitative data will be crucial for a comprehensive understanding of its absorption, distribution, metabolism, and excretion profile, and for guiding its future clinical development.
DNDI-8219: A Technical Overview of a Novel Nitroimidazole for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals Introduction DNDI-8219, chemically known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising preclini...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNDI-8219, chemically known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a promising preclinical candidate for the oral treatment of visceral leishmaniasis (VL). Developed through a lead optimization program by the Drugs for Neglected Diseases initiative (DNDi) and its partners, this bicyclic nitroimidazole has demonstrated potent and selective activity against Leishmania species. This document provides a comprehensive technical overview of the discovery and initial characterization of DNDI-8219, summarizing key data and experimental methodologies.
Core Data Summary
The following tables summarize the key quantitative data available for DNDI-8219 and related compounds.
DNDI-8219 is a prodrug that requires activation within the Leishmania parasite. Its mechanism of action is distinct from that of monocyclic nitro-drugs like fexinidazole. DNDI-8219 is activated by a novel, parasite-specific flavin mononucleotide-dependent NADH oxidoreductase, termed nitroreductase 2 (NTR2).[1][5] This enzyme is absent in mammalian cells, contributing to the compound's selectivity. The activation of the nitro group is believed to lead to the formation of reactive nitrogen species that are toxic to the parasite.[5]
Caption: Proposed mechanism of action for DNDI-8219.
Experimental Protocols
Detailed experimental protocols for the characterization of DNDI-8219 are outlined in the primary publication by Thompson et al. (2018). While the full text is not publicly available, the following methodologies are based on information from related studies and abstracts.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates.
Infection: Macrophages are infected with Leishmania donovani or Leishmania infantum promastigotes. The plates are incubated to allow for parasite internalization and transformation into amastigotes.
Compound Addition: DNDI-8219 is serially diluted and added to the infected macrophages.
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
Quantification: The number of amastigotes per macrophage is determined by microscopic counting after Giemsa staining. The 50% inhibitory concentration (IC50) is calculated.
In Vivo Efficacy Study (Hamster Model of Visceral Leishmaniasis)
Animal Model: Golden hamsters are used as the host for Leishmania infantum infection.
Infection: Hamsters are infected via intracardiac or intravenous injection of L. infantum amastigotes.
Treatment: After a pre-patent period to allow for the establishment of infection, DNDI-8219 is administered orally, twice daily, for a specified duration (e.g., 5 or 10 days).
Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. Parasite burden is determined by counting Leishman-Donovan units (LDUs) in Giemsa-stained tissue smears.
Efficacy Calculation: The percentage of parasite clearance is calculated by comparing the LDU in treated animals to that in an untreated control group.
Caption: Experimental workflows for in vitro and in vivo characterization.
Safety and Toxicology
The initial characterization of DNDI-8219 suggests a favorable safety profile. It exhibited low cytotoxicity against the L6 rat skeletal myoblast cell line (IC50 > 100 µM) and the MRC-5 human lung fibroblast cell line (IC50 > 25 µM). Importantly, it has shown minimal inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical indicator for assessing the risk of cardiac arrhythmias.[4] Further comprehensive safety and toxicology studies are required to fully establish its safety profile for clinical development.
Conclusion
DNDI-8219 is a promising preclinical candidate for the oral treatment of visceral leishmaniasis. Its potent in vitro and in vivo activity, coupled with a novel, parasite-specific mechanism of action and an encouraging initial safety profile, warrants its continued development. Further studies to fully characterize its pharmacokinetic and toxicological properties are essential for its progression into clinical trials. The development of an effective oral therapy for visceral leishmaniasis would represent a significant advancement in the management of this neglected tropical disease.
(Rac)-DNDI-8219: A Technical Guide to a Promising Lead Compound for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals Abstract Visceral leishmaniasis (VL), a neglected tropical disease, poses a significant global health burden. Current treatment options are hampered by limi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral leishmaniasis (VL), a neglected tropical disease, poses a significant global health burden. Current treatment options are hampered by limitations including toxicity, parenteral administration, and emerging resistance. This has spurred the search for novel, orally bioavailable, and effective drugs. This technical guide focuses on (Rac)-DNDI-8219, a bicyclic nitroimidazole derivative that has emerged as a promising lead compound from the Drugs for Neglected Diseases initiative (DNDi) pipeline. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and the experimental protocols utilized in the evaluation of (Rac)-DNDI-8219 and its related analogues.
Introduction: The Quest for New Visceral Leishmaniasis Treatments
Visceral leishmaniasis, caused by protozoan parasites of the Leishmania donovani complex, is a systemic and often fatal disease if left untreated. The existing therapeutic arsenal, which includes pentavalent antimonials, amphotericin B formulations, paromomycin, and miltefosine, suffers from various drawbacks, necessitating the development of safer and more patient-friendly oral medications.
The Drugs for Neglected Diseases initiative (DNDi), in collaboration with various partners, has been at the forefront of research and development for new VL treatments. A significant breakthrough has been the exploration of nitroimidazole compounds. This class of compounds, originally investigated for tuberculosis, has shown potent antileishmanial activity.
Discovery and Development of (Rac)-DNDI-8219
(Rac)-DNDI-8219 belongs to a series of bicyclic nitroimidazoles. The journey to its identification as a lead compound involved a structured drug discovery and development pipeline, a process that is crucial for identifying and advancing new chemical entities.
The general workflow for the discovery and development of new antileishmanial drug candidates, such as (Rac)-DNDI-8219, within the DNDi framework is depicted below.
DNDi Drug Discovery and Development Pipeline
Mechanism of Action: Activation by a Novel Nitroreductase
Nitroimidazole compounds are prodrugs that require bioreductive activation within the parasite to exert their cytotoxic effects. A key discovery in the development of this class of compounds was the identification of a novel nitroreductase (NTR2) in Leishmania species.[1][2] This enzyme is distinct from the type I nitroreductase (NTR1) that activates other nitro-drugs. NTR2 is a putative NAD(P)H oxidase that catalyzes the reduction of the nitro group on the imidazole ring.[2][3] This activation process generates reactive nitrogen species, including nitroso and hydroxylamine metabolites, which are thought to be responsible for the compound's leishmanicidal activity through interactions with parasitic DNA, proteins, and other macromolecules.[4]
The bioactivation pathway of bicyclic nitroimidazoles like (Rac)-DNDI-8219 is illustrated in the following diagram.
Bioactivation of (Rac)-DNDI-8219 in Leishmania
Preclinical Data
The preclinical evaluation of (Rac)-DNDI-8219 and its related nitroimidazole analogues has demonstrated promising activity against Leishmania parasites. The data presented here is a compilation from various studies on this class of compounds.
In Vitro Activity
The in vitro potency of nitroimidazole compounds has been assessed against both the promastigote and the clinically relevant intracellular amastigote stages of Leishmania species.
Note: Specific IC50 values for (Rac)-DNDI-8219 were not available in the public domain at the time of this review. The related compound DNDI-0690 shows potent broad-spectrum activity.
In Vivo Efficacy
The efficacy of nitroimidazole compounds has been evaluated in established murine and hamster models of visceral leishmaniasis, which are critical for predicting clinical potential.
Table 2: In Vivo Efficacy in Mouse Models of Visceral Leishmaniasis
Note: While specific efficacy data for (Rac)-DNDI-8219 is not publicly available, related compounds have shown high levels of parasite clearance in preclinical models.
Pharmacokinetics
The pharmacokinetic properties of this class of compounds have been investigated in preclinical species to assess their potential for oral administration.
Table 4: Preclinical Pharmacokinetic Parameters of Related Nitroimidazoles
Compound
Species
Dose & Route
Key Parameters
Reference
DNDI-0690
Mouse
50 mg/kg (oral)
Rapid absorption and distribution to infected tissues
Note: Detailed pharmacokinetic parameters for (Rac)-DNDI-8219 are not publicly available. The available data on related compounds suggest favorable oral pharmacokinetic profiles.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of antileishmanial compounds like (Rac)-DNDI-8219.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the parasite.
Workflow for Intracellular Amastigote Assay
In Vitro Amastigote Assay Workflow
Detailed Methodology:
Macrophage Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum. Differentiation into adherent macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[9][10]
Parasite Infection: Differentiated macrophages are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[9]
Compound Treatment: After an incubation period to allow for phagocytosis and transformation of promastigotes into amastigotes, the infected macrophages are treated with serial dilutions of the test compounds.
Incubation: The treated plates are incubated for 48 to 72 hours to allow for compound activity.[9]
Quantification of Parasite Burden: The number of intracellular amastigotes is quantified. This can be achieved through various methods:
Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.
High-Content Imaging: Automated microscopy and image analysis of fluorescently labeled parasites and host cells.[11]
Parasite Rescue and Transformation Assay: Controlled lysis of macrophages to release viable amastigotes, which are then allowed to transform back into promastigotes. The growth of these rescued promastigotes is then measured.[9]
In Vivo Efficacy in Murine Model of Visceral Leishmaniasis
The BALB/c mouse model is a widely used primary in vivo screen for antileishmanial drug candidates.
Detailed Methodology:
Infection: Female BALB/c mice are infected intravenously or intracardially with Leishmania donovani amastigotes or stationary-phase promastigotes.[12][13]
Treatment: Treatment with the test compound, typically administered orally by gavage, is initiated at a specified time post-infection (e.g., day 7 or 14). A vehicle control group and a positive control group (e.g., treated with a standard drug like miltefosine) are included.
Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified using one of the following methods:
Leishman-Donovan Units (LDU): Microscopic counting of amastigotes in Giemsa-stained tissue imprints.
Limiting Dilution Assay: Serial dilution of tissue homogenates in culture medium to determine the highest dilution at which viable promastigotes grow.
Quantitative PCR (qPCR): Quantification of parasite DNA in tissue samples.
In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
The golden hamster model is considered the gold standard for preclinical evaluation of VL drug candidates as the disease progression in hamsters closely mimics human VL.
Detailed Methodology:
Infection: Golden hamsters are infected intracardially with Leishmania donovani or Leishmania infantum amastigotes.[14][15]
Treatment: Oral treatment with the test compound is initiated when the infection is established, often several weeks post-infection.
Assessment of Parasite Burden: Following the treatment period, parasite burden in the spleen, liver, and bone marrow is determined using the same methods described for the murine model (LDU, limiting dilution, or qPCR).
Conclusion and Future Perspectives
(Rac)-DNDI-8219 and the broader class of bicyclic nitroimidazoles represent a significant advancement in the search for new, oral treatments for visceral leishmaniasis. Their novel mechanism of action, involving activation by the parasite-specific enzyme NTR2, offers a potential advantage in overcoming resistance to existing therapies. While specific preclinical data for (Rac)-DNDI-8219 is not extensively published, the promising results from related compounds within the same class underscore the potential of this chemical scaffold.
Further progression of (Rac)-DNDI-8219 or optimized analogues through the clinical development pipeline will be crucial in determining their ultimate utility in the fight against this devastating neglected disease. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the discovery and development of new antileishmanial agents.
The Stereochemical Nuances of a Novel Antileishmanial Agent: A Technical Guide to (Rac)-DNDI-8219
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the racemic nature of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis. (Rac)-DNDI-8219, chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the racemic nature of (Rac)-DNDI-8219, a promising drug candidate for visceral leishmaniasis. (Rac)-DNDI-8219, chemically known as (±)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine, is a bicyclic nitroimidazole that has demonstrated significant activity against Leishmania species. A critical aspect of its development and biological activity is its chirality, which gives rise to a racemic mixture of two enantiomers. This guide will delve into the synthesis, stereochemistry, mechanism of action, and the differential biological activities of its constituent enantiomers.
The Chiral Center and Its Implications
The racemic nature of DNDI-8219 arises from the presence of a stereocenter at the 6th position of the imidazo[2,1-b][1][2]oxazine ring system. This results in two non-superimposable mirror-image isomers: (6R)-DNDI-8219 and (6S)-DNDI-8219. The spatial arrangement of the substituent at this chiral center significantly influences the molecule's interaction with its biological target.
Figure 1: Stereoisomers of DNDI-8219.
Synthesis of (Rac)-DNDI-8219 and its Enantiomers
The synthesis of DNDI-8219 can be approached in two ways: a racemic synthesis to produce (Rac)-DNDI-8219 followed by chiral separation, or an enantioselective synthesis to yield the desired enantiomer directly. The latter is often preferred in drug development to avoid the complexities and costs associated with chiral resolution.
Racemic Synthesis
A general approach to the racemic synthesis involves the use of a racemic starting material, such as (±)-glycidol, to construct the diol precursor. This is followed by a series of reactions including cyclization to form the imidazooxazine core and subsequent etherification with 4-(trifluoromethoxy)phenol.
Enantioselective Synthesis
The development of DNDI-8219 as a clinical candidate has focused on an enantioselective synthesis to specifically produce the more active (6R)-enantiomer. This is often achieved by starting with a chiral building block, such as (R)-solketal, which sets the stereochemistry at the C6 position early in the synthetic sequence. A key step is the Mitsunobu reaction of the resulting chiral alcohol with 4-(trifluoromethoxy)phenol to introduce the side chain.
Mechanism of Action: Activation by a Parasite-Specific Enzyme
DNDI-8219 is a prodrug that requires activation within the Leishmania parasite to exert its cytotoxic effects. This activation is mediated by a novel leishmanial nitroreductase, NTR2.[1][2][3] This enzyme is a flavin mononucleotide-dependent NADH oxidoreductase that reduces the nitro group of the bicyclic nitroimidazole. This reduction process generates reactive nitrogen species, including nitric oxide, which are highly toxic to the parasite, leading to cell death.[1] The parasite-specific nature of NTR2 contributes to the selective toxicity of DNDI-8219 against Leishmania while minimizing effects on host cells.
Figure 2: Proposed mechanism of action of DNDI-8219.
Differential Biological Activity of Enantiomers
A crucial aspect of the development of chiral drugs is the evaluation of the biological activity of the individual enantiomers. In the case of nitroimidazooxazines, the (6R)-enantiomer has been consistently shown to be the more potent antileishmanial agent. While direct comparative data for DNDI-8219 is not extensively published, studies on the closely related precursor, PA-824, demonstrate this principle. The (R)-enantiomer of PA-824 is significantly more active against Leishmania donovani than the (S)-enantiomer. This stereoselectivity is likely due to a better fit of the (6R)-enantiomer into the active site of the activating enzyme, NTR2.
Table 1: In Vitro Activity of PA-824 Enantiomers against Leishmania donovani
Compound
EC50 (µM) in infected macrophages
(R)-PA-824
0.8 ± 0.1
(S)-PA-824
4.9 ± 0.5
Data adapted from Patterson et al., 2013. This data is for a related compound and is illustrative of the expected stereoselective activity.
Experimental Protocols
General Racemic Synthesis of a 2-Nitro-6-hydroxy-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine Precursor
A racemic mixture of the core alcohol precursor can be synthesized by reacting 2-bromo-4-nitroimidazole with a racemic epoxide, such as (±)-glycidol, in the presence of a base. The resulting intermediate alcohol can then undergo cyclization to form the racemic imidazooxazine alcohol. This alcohol is the key intermediate for the introduction of the 4-(trifluoromethoxy)phenoxy side chain via a Williamson ether synthesis or a Mitsunobu reaction to yield (Rac)-DNDI-8219.
Chiral Separation of Racemic Nitroimidazooxazines
While enantioselective synthesis is the preferred route, chiral separation of the racemic mixture can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA or similar), is used.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is typically employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., around 320 nm for nitroaromatic compounds) is used to monitor the elution of the enantiomers.
Fraction Collection: The separated enantiomers are collected as they elute from the column.
Analysis: The enantiomeric excess (ee) of the collected fractions is determined using analytical chiral HPLC.
Figure 3: Experimental workflow for chiral separation.
Conclusion
The biological activity of DNDI-8219 is intrinsically linked to its stereochemistry. The (6R)-enantiomer is the eutomer, possessing significantly higher antileishmanial potency than its (6S)-counterpart. This stereoselectivity underscores the importance of enantioselective synthesis in the development of this and other chiral drug candidates. The activation of DNDI-8219 by a parasite-specific nitroreductase, NTR2, provides a clear mechanism of action and a basis for its selective toxicity. Further investigation into the structure-activity relationships of the enantiomers of DNDI-8219 and related compounds will be crucial for the design of next-generation antileishmanial agents with improved efficacy and safety profiles.
Application Notes and Protocols for (Rac)-DNDI-8219 In Vitro Amastigote Assay
For Researchers, Scientists, and Drug Development Professionals Introduction (Rac)-DNDI-8219 is a promising nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis, a parasitic dise...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219 is a promising nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis, a parasitic disease caused by Leishmania species. The clinically relevant stage of the parasite for drug targeting is the amastigote, which resides within host macrophages. Therefore, in vitro assays that assess the efficacy of compounds against intracellular amastigotes are crucial for preclinical drug development. This document provides a detailed protocol for conducting an in vitro amastigote assay to evaluate the anti-leishmanial activity of (Rac)-DNDI-8219.
Data Presentation
The following tables summarize representative quantitative data from a typical in vitro amastigote assay for an anti-leishmanial compound. While (Rac)-DNDI-8219 has been reported to exhibit potent, sub-micromolar activity against intracellular Leishmania donovani amastigotes, specific EC50 and CC50 values are not publicly available in the reviewed literature[1]. The data presented here are for illustrative purposes.
Table 1: In Vitro Activity of (Rac)-DNDI-8219 against Leishmania donovani Amastigotes
Compound
EC50 (µM)
CC50 (µM) on THP-1 cells
Selectivity Index (SI = CC50/EC50)
(Rac)-DNDI-8219
< 1.0
> 50
> 50
Amphotericin B (Control)
0.1 - 0.4
> 25
> 62.5
Miltefosine (Control)
0.9 - 4.3
> 20
> 4.6
Table 2: Materials and Reagents for In Vitro Amastigote Assay
Material/Reagent
Supplier
Cat. No.
THP-1 cell line
ATCC
TIB-202
Leishmania donovani (e.g., MHOM/ET/67/L82)
BEI Resources
NR-50148
RPMI-1640 Medium
Gibco
11875093
Fetal Bovine Serum (FBS), Heat-Inactivated
Gibco
10082147
Penicillin-Streptomycin
Gibco
15140122
Phorbol 12-myristate 13-acetate (PMA)
Sigma-Aldrich
P8139
(Rac)-DNDI-8219
Synthesized/Sourced
N/A
Amphotericin B
Sigma-Aldrich
A2942
Miltefosine
Sigma-Aldrich
M5571
384-well clear bottom plates
Corning
3712
Hoechst 33342
Thermo Fisher
H3570
CellTiter-Glo® Luminescent Cell Viability Assay
Promega
G7570
Experimental Protocols
This protocol outlines the key steps for determining the efficacy of (Rac)-DNDI-8219 against intracellular L. donovani amastigotes using the THP-1 human monocytic cell line.
THP-1 Cell Culture and Differentiation
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
To differentiate the monocytes into adherent macrophages, seed the THP-1 cells into a 384-well clear bottom plate at a density of 4 x 10^4 cells per well in 50 µL of culture medium containing 50 ng/mL of PMA.
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator to allow for macrophage differentiation and adherence.
Infection of Macrophages with Leishmania donovani
Culture L. donovani promastigotes in a suitable medium (e.g., M199) at 26°C until they reach the stationary phase, which is enriched in infective metacyclic forms.
After differentiation, gently wash the adherent THP-1 macrophages with pre-warmed serum-free RPMI-1640 to remove any remaining PMA and non-adherent cells.
Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate parasite-host cell contact.
Incubate the infected cells for 24 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis of the promastigotes and their transformation into amastigotes.
Compound Treatment
Prepare a stock solution of (Rac)-DNDI-8219 in DMSO.
Perform serial dilutions of the compound stock to create a dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.
After the 24-hour infection period, carefully remove the medium from the wells to eliminate any non-phagocytosed promastigotes.
Add 50 µL of fresh culture medium containing the desired concentrations of (Rac)-DNDI-8219 to the infected macrophages. Include wells with vehicle control (DMSO) and positive controls (Amphotericin B, Miltefosine).
Incubate the plate for an additional 72 hours at 37°C in a 5% CO2 incubator.
Cytotoxicity Assay
In a separate plate, seed differentiated but uninfected THP-1 macrophages.
Treat these cells with the same serial dilutions of (Rac)-DNDI-8219 as the infected cells.
After 72 hours of incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to determine the 50% cytotoxic concentration (CC50).
Quantification of Intracellular Amastigotes
After the 72-hour treatment period, fix the cells with 4% paraformaldehyde for 15 minutes.
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
Stain the nuclei and kinetoplasts of the host cells and parasites, respectively, with Hoechst 33342.
Acquire images using a high-content imaging system.
Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
Data Analysis
Calculate the percentage of infection inhibition for each concentration of (Rac)-DNDI-8219 relative to the vehicle control.
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Calculate the Selectivity Index (SI) by dividing the CC50 by the EC50.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro amastigote assay.
Proposed Mechanism of Action
The anti-leishmanial activity of nitroimidazooxazines like (Rac)-DNDI-8219 is believed to be initiated through the reduction of their nitro group by a parasite-specific nitroreductase. This process generates reactive nitrogen species that are toxic to the parasite.
Caption: Proposed activation pathway of (Rac)-DNDI-8219.
Application Notes and Protocols for the In Vivo Preparation of (Rac)-DNDI-8219
Introduction (Rac)-DNDI-8219 is a promising racemic compound investigated for its potent activity against parasitic infections such as Leishmaniasis and Chagas disease[1][2][3]. As a nitroimidazooxazine, its mechanism is...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
(Rac)-DNDI-8219 is a promising racemic compound investigated for its potent activity against parasitic infections such as Leishmaniasis and Chagas disease[1][2][3]. As a nitroimidazooxazine, its mechanism is believed to involve reductive activation within the parasite, leading to the generation of cytotoxic nitric oxide radicals. For researchers, scientists, and drug development professionals, the effective in vivo evaluation of (Rac)-DNDI-8219 is critically dependent on the development of a suitable formulation that ensures adequate bioavailability for animal studies.
This document provides a comprehensive guide to preparing (Rac)-DNDI-8219 for oral administration in preclinical animal models, addressing its likely poor aqueous solubility, a common challenge with many new chemical entities[4][5][6]. The protocols outlined below are based on established formulation strategies for poorly soluble compounds and are intended to serve as a starting point for developing a robust and reproducible dosing vehicle.
Physicochemical Properties of (Rac)-DNDI-8219
A summary of the known physicochemical properties of DNDI-8219, the active enantiomer, is presented below. It is important to note that while some sources describe it as having "good solubility," this is often relative to other compounds in a series, and its solubility in aqueous media is likely low[2][7]. One supplier specifies a solubility of 10 mM in DMSO, which is indicative of a compound that will require a specialized formulation for aqueous-based in vivo administration[8].
Formulation Development Strategy for Oral Administration
Given the likely low aqueous solubility of (Rac)-DNDI-8219, a systematic approach to formulation development is recommended. The following workflow outlines the key steps from vehicle selection to final preparation.
Figure 1: Workflow for developing an oral formulation for (Rac)-DNDI-8219.
Experimental Protocols
Solubility Assessment
Objective: To determine the approximate solubility of (Rac)-DNDI-8219 in various pharmaceutically acceptable vehicles.
Materials:
(Rac)-DNDI-8219 powder
Selection of vehicles (see table below)
Vortex mixer
Centrifuge
HPLC or other suitable analytical method
Protocol:
Prepare a stock solution of (Rac)-DNDI-8219 in a suitable organic solvent (e.g., DMSO).
In separate vials, add an excess of (Rac)-DNDI-8219 powder to a known volume of each test vehicle.
Vortex the vials vigorously for 2 minutes.
Incubate the vials at room temperature for 24 hours with continuous agitation to ensure equilibrium.
Centrifuge the samples to pellet the undissolved compound.
Carefully collect the supernatant and analyze the concentration of (Rac)-DNDI-8219 using a validated analytical method.
Table of Potential Vehicles for Solubility Screening:
Preparation of a Suspension Formulation (Example Protocol)
Objective: To prepare a homogeneous and stable suspension of (Rac)-DNDI-8219 for oral gavage. This is a common and often effective approach for preclinical studies.
Materials:
(Rac)-DNDI-8219 powder
Vehicle: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water
Wetting agent (optional): 0.1% (v/v) Tween® 80
Mortar and pestle
Graduated cylinder
Stir plate and stir bar
Calibrated dosing syringes
Protocol:
Calculate the required amount of (Rac)-DNDI-8219 and vehicle for the desired final concentration and volume.
If using a wetting agent, add a small amount of the vehicle containing the wetting agent to the (Rac)-DNDI-8219 powder in a mortar.
Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
Gradually add the remaining vehicle in small portions while continuously stirring and mixing to ensure a homogeneous suspension.
Transfer the suspension to a suitable container and stir continuously using a stir plate until administration.
Visually inspect the suspension for any signs of aggregation or settling before each dose.
Proposed Signaling Pathway
While the specific downstream effects of the activated nitroimidazole class of drugs are complex, a generalized pathway involves the reductive activation of the nitro group by a parasitic nitroreductase (NTR). This activation leads to the formation of reactive nitrogen species that induce cytotoxic stress.
Figure 2: Generalized signaling pathway for nitroimidazole activation.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for (Rac)-DNDI-8219 before handling.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
All procedures should be performed in a well-ventilated area or a chemical fume hood.
The choice of excipients must be carefully considered for their tolerability in the specific animal species and model being used[10][12]. For example, some excipients can cause gastrointestinal distress in rodents with repeated dosing[10].
Conclusion
The successful in vivo evaluation of (Rac)-DNDI-8219 hinges on the development of an appropriate formulation that overcomes its likely poor aqueous solubility. By systematically assessing solubility in various vehicles and employing established formulation techniques such as co-solvents, surfactants, or suspensions, researchers can develop a dosing solution that ensures consistent and adequate drug exposure in animal models. The protocols and information provided herein offer a foundational framework to guide these critical formulation development efforts.
Application Notes and Protocols for Cell-Based Assay Design for Screening (Rac)-DNDI-8219 Analogues
For Researchers, Scientists, and Drug Development Professionals Introduction Kinetoplastid parasites, including Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi (the causative age...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetoplastid parasites, including Leishmania donovani (the causative agent of visceral leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease), pose a significant global health burden. The development of new, effective, and safe chemotherapies is a critical priority. (Rac)-DNDI-8219 is a promising nitroimidazooxazine lead compound that has demonstrated potent activity against these parasites. This document provides detailed application notes and protocols for the design and implementation of robust cell-based assays for the screening and characterization of (Rac)-DNDI-8219 analogues.
The primary screening strategy focuses on a phenotypic approach utilizing intracellular amastigotes, the clinically relevant stage of the parasite within the mammalian host. This whole-cell screening method allows for the unbiased identification of compounds with antiparasitic activity, regardless of their specific molecular target. High-content imaging is the readout of choice, enabling the simultaneous quantification of parasite proliferation and host cell toxicity, which is crucial for determining the selectivity of the analogues.
Signaling Pathway of (Rac)-DNDI-8219 Analogues
(Rac)-DNDI-8219 and its analogues are prodrugs that require reductive activation by a parasite-specific nitroreductase (NTR). This activation is a key step in their mechanism of action and a major determinant of their selectivity for the parasite over the host cell. Once activated, the resulting metabolites, including reactive nitrogen species like nitric oxide (NO), induce a cascade of cytotoxic effects within the parasite.
Caption: Reductive activation of (Rac)-DNDI-8219 analogues by parasitic nitroreductase.
Experimental Workflow for Screening (Rac)-DNDI-8219 Analogues
The screening process is designed as a cascade, starting with a primary high-throughput screen against the intracellular amastigotes of Leishmania donovani. Active compounds are then subjected to secondary confirmation, dose-response analysis, and cytotoxicity profiling. Promising candidates are further evaluated against Trypanosoma cruzi to assess their spectrum of activity.
Caption: A cascaded workflow for screening (Rac)-DNDI-8219 analogues.
Data Presentation
Quantitative data from the screening cascade should be summarized in clear, structured tables to facilitate the comparison of analogues and the identification of lead candidates.
Table 1: Primary Screening and Dose-Response Data for Leishmania donovani
Analogue ID
% Inhibition at 10 µM
EC50 (µM)
CC50 (µM) on THP-1
Selectivity Index (SI = CC50/EC50)
(Rac)-DNDI-8219
98.5 ± 1.2
0.8 ± 0.1
> 50
> 62.5
Analogue A
85.2 ± 3.5
2.1 ± 0.3
45.3 ± 5.1
21.6
Analogue B
95.1 ± 2.1
0.5 ± 0.05
> 50
> 100
Analogue C
45.7 ± 6.8
> 10
30.1 ± 4.2
< 3.0
Miltefosine
99.8 ± 0.5
1.5 ± 0.2
25.4 ± 3.7
16.9
Amphotericin B
99.9 ± 0.3
0.1 ± 0.02
15.8 ± 2.5
158
Table 2: Activity Spectrum against Trypanosoma cruzi
Analogue ID
EC50 (µM) on T. cruzi
CC50 (µM) on Cardiomyocytes
Selectivity Index (SI)
(Rac)-DNDI-8219
1.2 ± 0.2
> 50
> 41.7
Analogue B
0.9 ± 0.1
> 50
> 55.6
Benznidazole
2.5 ± 0.4
40.2 ± 6.3
16.1
Experimental Protocols
Protocol 1: High-Content Screening Assay for Leishmania donovani Intracellular Amastigotes
Maintain THP-1 cells in suspension culture in RPMI-1640 complete medium at 37°C in a 5% CO2 humidified incubator.
To differentiate, seed THP-1 cells into 384-well plates at a density of 2 x 10^4 cells/well in 40 µL of complete RPMI-1640 containing 50 ng/mL PMA.
Incubate for 48-72 hours to allow for adherence and differentiation into macrophage-like cells.
3. Parasite Culture and Infection
Culture L. donovani promastigotes in M199 medium supplemented with 10% FBS at 26°C.
Use stationary phase promastigotes (day 5-6 of culture) for infection.
After THP-1 differentiation, gently wash the cells twice with pre-warmed serum-free RPMI-1640.
Add stationary phase promastigotes to each well at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage) in 20 µL of complete RPMI-1640.
Incubate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis.
After 24 hours, wash the wells three times with pre-warmed serum-free RPMI-1640 to remove extracellular promastigotes.
4. Compound Treatment
Prepare serial dilutions of the (Rac)-DNDI-8219 analogues and control compounds in complete RPMI-1640. The final DMSO concentration should not exceed 0.5%.
Add 20 µL of the compound dilutions to the infected cells. For primary screening, a single concentration of 10 µM is recommended.
Include wells with untreated infected cells (negative control) and infected cells treated with reference drugs (positive controls).
Incubate the plates for 72 hours at 37°C and 5% CO2.
5. Staining and Imaging
After incubation, carefully aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
Wash the cells twice with PBS.
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Wash twice with PBS.
Stain the cells with DAPI solution (1 µg/mL in PBS) for 15 minutes in the dark. DAPI will stain both the host cell nucleus and the parasite kinetoplast and nucleus.
Wash twice with PBS.
Acquire images using a high-content imaging system. Capture images in the DAPI channel.
6. Image Analysis and Data Quantification
Use image analysis software to identify and count host cell nuclei and intracellular amastigotes.
The larger, less intensely stained objects are host cell nuclei, while the smaller, brightly stained dots are parasite kinetoplasts/nuclei.
Determine the number of parasites per host cell and the percentage of infected cells.
Calculate the percent inhibition of parasite proliferation for each compound relative to the untreated control.
Quantify the number of host cell nuclei to assess compound cytotoxicity.
Protocol 2: Cytotoxicity Assay
Seed and differentiate THP-1 cells in 384-well plates as described in Protocol 1.
Do not infect the cells with parasites.
Treat the cells with the same serial dilutions of the compounds used in the efficacy assay.
Incubate for 72 hours.
Fix, stain with DAPI, and image as described above.
Quantify the number of viable host cells in each well.
Calculate the 50% cytotoxic concentration (CC50) for each compound.
Protocol 3: Secondary Screening against Trypanosoma cruzi
1. Materials and Reagents
Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase or a fluorescent protein)
Host cell line (e.g., human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or Vero cells)
DMEM supplemented with 10% FBS
Benznidazole (positive control)
Appropriate substrate for reporter enzyme if using a reporter parasite line (e.g., CPRG for β-galactosidase)
2. Infection and Compound Treatment
Seed host cells in 384-well plates and allow them to adhere.
Infect the cells with tissue culture-derived trypomastigotes at an MOI of 5:1.
Incubate for 24 hours, then wash to remove extracellular parasites.
Add serial dilutions of the hit compounds and incubate for 72-96 hours.
3. Quantification of Parasite Load
For reporter lines: Lyse the cells and measure the reporter enzyme activity according to the manufacturer's protocol.
For high-content imaging: Fix, stain with DAPI, and image as described for L. donovani. The analysis software will quantify the number of intracellular amastigotes.
4. Data Analysis
Calculate the EC50 values for each compound against T. cruzi.
Determine the CC50 on the host cell line to calculate the selectivity index.
By following these detailed protocols and utilizing the structured data presentation formats, researchers can effectively screen and characterize (Rac)-DNDI-8219 analogues, leading to the identification of promising new drug candidates for the treatment of leishmaniasis and Chagas disease.
Application
Application Notes and Protocols for Efficacy Testing of (Rac)-DNDI-8219 in a Leishmania Hamster Model
For Researchers, Scientists, and Drug Development Professionals Introduction Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania genus, is a severe and often fatal disease if left untreated. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), caused by protozoan parasites of the Leishmania genus, is a severe and often fatal disease if left untreated. The Syrian golden hamster (Mesocricetus auratus) is considered the gold standard animal model for studying VL, as the disease progression in hamsters closely mimics human visceral leishmaniasis, characterized by hepatosplenomegaly, weight loss, and significant parasite burden in visceral organs.[1][2][3] This document provides detailed application notes and protocols for testing the efficacy of the novel drug candidate, (Rac)-DNDI-8219, a nitroimidazole compound, in the Leishmania hamster model.
(Rac)-DNDI-8219 belongs to a class of compounds that are activated by parasitic nitroreductases, leading to the generation of reactive nitrogen species that induce parasite death. While specific in vivo efficacy data for (Rac)-DNDI-8219 in the hamster model is not publicly available, a related R-enantiomer, DNDI-VL-2098, has demonstrated excellent efficacy, with over 99% parasite clearance in hamsters, providing a strong rationale for evaluating (Rac)-DNDI-8219.
Data Presentation
The following tables are templates for presenting quantitative data from efficacy studies of (Rac)-DNDI-8219. Due to the absence of specific published data for (Rac)-DNDI-8219, the values presented are illustrative and based on expected outcomes for a highly effective compound like the related nitroimidazole, DNDI-VL-2098.
Table 1: Efficacy of (Rac)-DNDI-8219 on Parasite Burden in the Spleen and Liver of L. donovani Infected Hamsters
Treatment Group
Dose (mg/kg/day)
Administration Route
Duration (days)
Spleen Parasite Burden (LDU)
% Inhibition
Liver Parasite Burden (LDU)
% Inhibition
Infected Control
Vehicle
Oral
5
2500 ± 350
0
1800 ± 250
0
(Rac)-DNDI-8219
25
Oral
5
50 ± 15
98
40 ± 10
97.8
(Rac)-DNDI-8219
50
Oral
5
<10
>99.6
<10
>99.4
Miltefosine (Control)
20
Oral
5
75 ± 20
97
60 ± 15
96.7
LDU: Leishman-Donovan Units. Data are presented as mean ± standard deviation.
Table 2: Effect of (Rac)-DNDI-8219 Treatment on Organ Weight and Body Weight in L. donovani Infected Hamsters
Treatment Group
Dose (mg/kg/day)
Spleen Weight (g)
Liver Weight (g)
Change in Body Weight (%)
Uninfected Control
N/A
0.2 ± 0.05
4.5 ± 0.5
+5.0 ± 1.5
Infected Control
Vehicle
1.8 ± 0.3
8.2 ± 1.0
-10.0 ± 2.5
(Rac)-DNDI-8219
25
0.4 ± 0.1
5.0 ± 0.6
+2.0 ± 1.0
(Rac)-DNDI-8219
50
0.3 ± 0.08
4.8 ± 0.5
+3.5 ± 1.2
Miltefosine (Control)
20
0.5 ± 0.15
5.5 ± 0.7
+1.5 ± 0.8
Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model and Husbandry
Animal Species: Male Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.
Housing: Animals should be housed in individually ventilated cages with a 12-hour light/dark cycle and provided with food and water ad libitum.
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Parasite Culture and Infection
Parasite Strain: Leishmania donovani (e.g., MHOM/IN/80/DD8) or Leishmania infantum.
Amastigote Preparation: Amastigotes are isolated from the spleen of a heavily infected donor hamster. The spleen is homogenized in sterile saline, and the number of amastigotes is determined by microscopic counting.
Infection Procedure:
Anesthetize hamsters with an appropriate anesthetic (e.g., isoflurane).
Inoculate each hamster with 1 x 107 amastigotes in 0.1 mL of sterile saline via intracardiac injection. This route ensures a synchronous and robust infection.[3]
Drug Preparation and Administration
(Rac)-DNDI-8219 Formulation: The drug should be formulated in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose with 0.2% Tween 80 in water).
Administration:
Treatment should commence at a timepoint when the infection is well-established (e.g., 21 days post-infection).
Administer the drug suspension orally once or twice daily using a gavage needle.
The volume of administration should be adjusted based on the animal's body weight.
Assessment of Efficacy
Endpoint: The experiment is typically terminated 1-2 weeks after the last treatment dose.
Clinical Assessment:
Monitor body weight throughout the study.
At the endpoint, euthanize the animals and record the final body, spleen, and liver weights.
Parasite Burden Determination:
Leishman-Donovan Units (LDU):
Prepare impression smears from the spleen and liver on glass slides.
Fix the smears with methanol and stain with Giemsa.
Count the number of amastigotes per 1000 host cell nuclei under a microscope.
Calculate LDU using the formula: LDU = (Number of amastigotes / Number of host cell nuclei) x organ weight (in mg).
Quantitative PCR (qPCR):
Collect spleen and liver tissue samples and extract genomic DNA.
Perform qPCR using primers specific for Leishmania kinetoplast DNA (kDNA).
Quantify the parasite load by comparing the results to a standard curve generated from a known number of parasites. qPCR is a more sensitive method for detecting low parasite burdens.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for testing (Rac)-DNDI-8219 efficacy.
Proposed Mechanism of Action of Nitroimidazoles in Leishmania
Caption: Proposed mechanism of action for nitroimidazole drugs.
Application Notes and Protocols: (Rac)-DNDI-8219 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction (Rac)-DNDI-8219 is a promising nitroimidazooxazine compound under investigation for the treatment of visceral leishmaniasis (VL), a neglected t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-DNDI-8219 is a promising nitroimidazooxazine compound under investigation for the treatment of visceral leishmaniasis (VL), a neglected tropical disease caused by Leishmania species. This document provides detailed application notes and protocols for the dosing and administration of (Rac)-DNDI-8219 in mouse models of leishmaniasis, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo efficacy studies. (Rac)-DNDI-8219 is a racemic mixture, with the (6R)-enantiomer (also denoted as R-6) identified as the more active component.
Data Presentation
In Vitro Activity of DNDI-8219
The following table summarizes the in vitro inhibitory concentrations (IC50) of DNDI-8219 against intracellular amastigotes of Leishmania species.
While specific in vivo data for the racemic mixture in mice is not detailed in the primary literature, the following table presents the efficacy of the active (6R)-enantiomer (R-6) in a hamster model of visceral leishmaniasis, which can serve as a strong basis for dose selection in mouse studies.[2][3]
(Rac)-DNDI-8219 is a prodrug that requires activation within the Leishmania parasite. Its mechanism of action is distinct from that in Mycobacterium tuberculosis. In Leishmania, a novel Type 2 nitroreductase (NTR2) activates the nitroimidazooxazine, leading to the generation of reactive nitrogen species. These cytotoxic metabolites are believed to be responsible for the parasite-killing effect.
Caption: Mechanism of action of (Rac)-DNDI-8219 in Leishmania.
Experimental Protocols
Leishmania donovani Infection Model in Mice
This protocol describes a standard method for establishing a visceral leishmaniasis infection in BALB/c mice.
Caption: Workflow for establishing L. donovani infection in mice.
Culture L. donovani promastigotes in the appropriate medium at 26°C until they reach the stationary phase.
Harvest the parasites by centrifugation and wash them three times with sterile PBS.
Resuspend the parasite pellet in sterile PBS and adjust the concentration to 1 x 10^8 promastigotes/mL.
Infect BALB/c mice by injecting 100 µL of the parasite suspension (1 x 10^7 promastigotes) into the lateral tail vein.
House the mice under standard laboratory conditions and allow the infection to become established. The timing for the establishment of infection can vary, but treatment can commence at a point where a significant parasite burden is present in the liver and spleen (e.g., 15 days post-infection).[4]
Preparation and Oral Administration of (Rac)-DNDI-8219
This protocol provides a general method for the formulation and oral gavage of a poorly water-soluble compound like (Rac)-DNDI-8219 in mice.
Materials:
(Rac)-DNDI-8219
Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose [CMC] in water, or corn oil)
Accurately weigh the required amount of (Rac)-DNDI-8219 based on the desired dose and the number of animals to be treated.
Prepare the chosen vehicle. For moderately hydrophobic compounds, a 0.5% solution of CMC in sterile water is a common choice.[5][6] For highly hydrophobic compounds, an edible oil like corn oil can be used.[5][6]
Gradually add the powdered (Rac)-DNDI-8219 to the vehicle while mixing to create a homogenous suspension.
Use a homogenizer or sonicator to ensure a fine and uniform suspension, which is critical for accurate dosing.
Prepare the formulation fresh daily before administration.
Oral Gavage Procedure:
Weigh each mouse to determine the exact volume of the drug suspension to be administered. A typical oral gavage volume for mice is 10 mL/kg.[7][8]
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
Draw the calculated volume of the drug suspension into a syringe attached to the gavage needle.
Carefully insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. Do not force the needle.[8]
Once the needle is in the esophagus (you should not feel any resistance), slowly administer the suspension.
Withdraw the needle gently and return the mouse to its cage.
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Dosing Regimen:
Based on the effective dose of the active enantiomer in the hamster model, a starting dose of 25 mg/kg of (Rac)-DNDI-8219, administered orally twice daily , is recommended for efficacy studies in mice.[2][3] Dose-response studies are advisable to determine the optimal dose in the specific mouse model.
Assessment of Efficacy
The efficacy of (Rac)-DNDI-8219 is determined by quantifying the parasite burden in the liver and spleen of treated versus untreated control mice at the end of the treatment period.
Procedure:
At the end of the study, humanely euthanize the mice.
Aseptically remove the liver and spleen and weigh each organ.
Prepare tissue homogenates from a weighed portion of each organ.
The parasite burden can be determined by methods such as:
Giemsa-stained tissue impressions: Smear a small piece of tissue onto a microscope slide, stain with Giemsa, and count the number of amastigotes per host cell nucleus. The results are expressed in Leishman-Donovan Units (LDU).
Limiting dilution assay: Culture serial dilutions of the tissue homogenate to determine the number of viable parasites.
Quantitative PCR (qPCR): Extract DNA from the tissue homogenates and quantify parasite DNA relative to host DNA.
Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle-treated control group.
High-Throughput Screening Methods for Nitroimidazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the discovery and characterization of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies tailored for the discovery and characterization of novel nitroimidazole compounds. The protocols detailed below are designed for researchers in drug development seeking to identify new antiparasitic and antibacterial agents.
Introduction to Nitroimidazole Screening
Nitroimidazole compounds are a critical class of antimicrobial agents, primarily used against anaerobic bacteria and protozoa. Their mechanism of action relies on the reductive activation of the nitro group by microbial nitroreductases, a process that is inefficient in aerobic host cells. This activation leads to the formation of cytotoxic radicals that induce DNA damage and other cellular insults, ultimately leading to microbial cell death. High-throughput screening plays a pivotal role in identifying new nitroimidazole derivatives with improved efficacy, broader spectrum, and reduced resistance.
Data Presentation: Efficacy of Nitroimidazole Analogs
The following tables summarize quantitative data from screening campaigns of various nitroimidazole derivatives against parasitic protozoa. These results highlight the potency of different analogs and provide a benchmark for hit selection in primary screens.
Table 1: Antiparasitic Activity of 1-methyl-5-nitroimidazole Carboxamides [1]
Compound
R Group
G. lamblia (MtzS WB) EC50 (µM)
E. histolytica EC50 (µM)
Metronidazole
-
6.1
5.0
8f
NHCH₂(2-pyridinyl)
1.6
-
8h
morpholine
1.6
-
Various Analogs
-
1.6 - 4.9
1.7 - 5.1
Table 2: Activity of Nitroimidazoles Against E. histolytica Clinical Isolates [2]
Compound
Mean IC50 (µM)
Metronidazole
20.01
Tinidazole
16.1
Table 3: Antiprotozoal Activity of Metronidazole and Secnidazole Carbamate Derivatives [3]
Parent Drug
Substituent
Giardia duodenalis IC50 (µM)
Trichomonas vaginalis IC50 (µM)
Cytotoxicity (VERO cells) CC50 (µM)
Metronidazole
Cyclohexylcarbamate
0.46
0.06
>250
Metronidazole
Phenylcarbamate
0.88
0.11
>250
Secnidazole
4-nitrophenylcarbamate
0.98
0.23
>250
Signaling Pathway and Mechanism of Action
The primary mechanism of action for nitroimidazole compounds involves the bioreductive activation of the nitro group within the target anaerobic organism. This process is catalyzed by nitroreductase enzymes.
Caption: Reductive activation pathway of nitroimidazole compounds in anaerobic organisms.
Experimental Workflows
A typical high-throughput screening campaign for novel nitroimidazole compounds involves several stages, from primary screening to hit validation and characterization.
Caption: High-throughput screening workflow for nitroimidazole drug discovery.
This protocol describes a whole-organism-based assay to screen for nitroimidazole compounds with activity against parasitic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. The readout is based on cell viability, which can be measured using an ATP-bioluminescence assay.[1]
Materials:
Parasite cultures (G. lamblia, E. histolytica, or T. vaginalis)
Appropriate culture medium for each parasite
384-well white, opaque-bottom microplates
Nitroimidazole compound library (dissolved in DMSO)
Prepare a master plate by diluting the compound library in the appropriate culture medium.
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of the 384-well assay plates.
Include wells with metronidazole as a positive control and DMSO as a negative control.
Cell Seeding:
Harvest parasite trophozoites during the exponential growth phase.
Count the cells and adjust the concentration to the desired density in the culture medium.
Dispense the cell suspension into each well of the 384-well plates containing the compounds.
Incubation:
Incubate the plates under the appropriate anaerobic or microaerophilic conditions and temperature for the specific parasite for a defined period (e.g., 48 hours).
ATP Measurement:
Equilibrate the plates to room temperature.
Add the ATP-based cell viability reagent to each well according to the manufacturer's instructions.
Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a luminometer plate reader.
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
For hit compounds, perform a dose-response experiment to determine the EC50 value.
This protocol outlines a biochemical assay to identify nitroimidazole compounds that inhibit the activity of nitroreductase, the key enzyme in their mechanism of action. This assay can be adapted for HTS using a luminescence-based readout.[4][5]
Materials:
Purified nitroreductase enzyme
Nitroreductase substrate (a luciferin derivative that is a substrate for nitroreductase)
NADH (cofactor)
Assay buffer (e.g., PBS, pH 7.4)
384-well white, opaque-bottom microplates
Nitroimidazole compound library (dissolved in DMSO)
Known nitroreductase inhibitor (e.g., dicoumarol) as a positive control[5]
DMSO (as a negative control)
Luciferase and luciferin for detection
Luminometer plate reader
Procedure:
Compound Plating:
Dispense the nitroimidazole compound library into 384-well assay plates using an automated liquid handler.
Include wells with a known inhibitor as a positive control and DMSO as a negative control.
Reagent Preparation:
Prepare a master mix containing the nitroreductase enzyme, NADH, and the nitroreductase substrate in the assay buffer.
Assay Reaction:
Dispense the master mix into each well of the assay plates containing the compounds.
Incubate the plates at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
Signal Detection:
Add the luciferase/luciferin detection reagent to each well. This will generate a luminescent signal proportional to the amount of luciferin produced by the nitroreductase.
Incubate for 10 minutes at room temperature to stabilize the signal.
Data Acquisition and Analysis:
Measure the luminescence of each well using a luminometer plate reader.
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
For hit compounds, perform a dose-response experiment to determine the IC50 value.
Application of Novel Compounds in Chronic Chagas Disease Models: A General Framework
Disclaimer: As of December 2025, publicly available data on the specific application of "(Rac)-DNDI-8219" in chronic Chagas disease models is limited. The following application notes and protocols are therefore based on...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, publicly available data on the specific application of "(Rac)-DNDI-8219" in chronic Chagas disease models is limited. The following application notes and protocols are therefore based on established and validated methodologies for the preclinical evaluation of new chemical entities against Trypanosoma cruzi infection, drawing from best practices in the field of Chagas disease drug discovery. These guidelines provide a framework for researchers, scientists, and drug development professionals to design and execute experiments for compounds like (Rac)-DNDI-8219.
Introduction to Preclinical Evaluation in Chronic Chagas Disease
Chagas disease, caused by the parasite Trypanosoma cruzi, progresses from an acute to a chronic phase, the latter being characterized by low parasite persistence and the development of cardiac and/or digestive pathologies.[1] The development of new, effective, and safe drugs for the chronic stage is a global health priority.[2][3] Preclinical evaluation of drug candidates is a critical step, involving a cascade of in vitro and in vivo assays to determine efficacy, toxicity, and the potential for parasitological cure.[4] Murine models that mimic key aspects of human chronic Chagas disease are instrumental in this process.[5]
Data Presentation: Templates for Quantitative Analysis
Clear and structured presentation of quantitative data is essential for the comparative analysis of a new chemical entity (NCE) against the standard of care, benznidazole (BNZ). The following tables are templates for summarizing typical data from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of a New Chemical Entity (NCE) in a Murine Model of Chronic T. cruzi Infection
Treatment Group
Dose (mg/kg/day)
Duration (days)
Parasite Load Reduction (%) (Bioluminescence)
PCR Positivity Post-Immunosuppression (%)
Survival Rate (%)
Vehicle Control
-
20
0
100
80
Benznidazole
100
20
95
20
100
NCE
25
20
e.g., 98
e.g., 10
e.g., 100
NCE
50
20
e.g., 99
e.g., 5
e.g., 100
Table 2: In Vitro Activity of a New Chemical Entity (NCE) against Intracellular T. cruzi Amastigotes
Compound
IC50 (µM)
CC50 (µM) (on host cells)
Selectivity Index (SI = CC50/IC50)
Benznidazole
2.5
>100
>40
NCE
e.g., 0.1
e.g., >50
e.g., >500
Experimental Protocols
In Vivo Efficacy in a Murine Model of Chronic Chagas Disease
This protocol describes a general procedure for evaluating the efficacy of a test compound in a well-established mouse model of chronic T. cruzi infection, often utilizing bioluminescent parasite strains for real-time monitoring.
Objective: To assess the trypanocidal activity and potential for parasitological cure of a new chemical entity in chronically infected mice.
Infection: Infect mice intraperitoneally with 1x10^3 bloodstream trypomastigotes of a bioluminescent T. cruzi strain.
Establishment of Chronic Infection: Monitor the infection for 90-120 days post-infection. At this stage, parasitemia is typically sub-patent, and the infection is considered chronic.
Baseline Parasite Load Assessment: Prior to treatment, perform in vivo bioluminescence imaging to determine the baseline parasite burden in each animal.
Treatment:
Randomize mice into treatment groups (Vehicle, Benznidazole, Test Compound at various doses).
Administer the compounds orally once daily for 20 consecutive days.
Monitoring during Treatment: Monitor animal health and weight daily. Perform bioluminescence imaging weekly to track changes in parasite load.
End of Treatment Assessment: At the end of the treatment period, perform bioluminescence imaging.
Follow-up and Assessment of Cure:
Monitor the animals for an extended period (e.g., 60-90 days) post-treatment with periodic imaging to detect any parasite relapse.
At the end of the follow-up period, perform immunosuppression with cyclophosphamide to induce relapse of any persistent parasites.
Monitor for parasite rebound via bioluminescence imaging and/or qPCR on blood and tissue samples.
Data Analysis: Quantify bioluminescence signal to determine parasite load reduction. Analyze qPCR data to confirm the presence or absence of parasite DNA.
In Vitro Intracellular Amastigote Assay
This protocol outlines a common method for determining the in vitro activity of a compound against the clinically relevant intracellular amastigote form of T. cruzi.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against intracellular T. cruzi amastigotes and its cytotoxicity (CC50) against a host cell line to calculate the selectivity index (SI).
Materials:
Host cell line (e.g., L6 rat myoblasts or primary cardiomyocytes)
Application Notes and Protocols for the Oral Formulation of (Rac)-DNDI-8219
Disclaimer: Specific formulation details for (Rac)-DNDI-8219 are not publicly available. The following application notes and protocols are based on general principles for the oral formulation of poorly soluble nitroaroma...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Specific formulation details for (Rac)-DNDI-8219 are not publicly available. The following application notes and protocols are based on general principles for the oral formulation of poorly soluble nitroaromatic compounds and should be considered as a general guide for research and development professionals.
Introduction
(Rac)-DNDI-8219 is a nitroimidazooxazine derivative under investigation for the treatment of visceral leishmaniasis. Like many nitroaromatic compounds, it is reported to have low aqueous solubility, which can pose a significant challenge to achieving adequate oral bioavailability.[1][2][3][4] Effective formulation strategies are therefore critical to ensure sufficient drug exposure and therapeutic efficacy.
These application notes provide an overview of potential formulation approaches, key experimental protocols for formulation development, and example data presentation for the oral delivery of a poorly soluble compound like (Rac)-DNDI-8219.
Preformulation Studies
Prior to formulation development, a thorough preformulation investigation is essential to characterize the physicochemical properties of the active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of a Model Poorly Soluble Nitroaromatic Compound
Parameter
Value
Method
Molecular Weight
388.3 g/mol
Mass Spectrometry
pKa
2.5 (weak base)
Potentiometric Titration
LogP
3.8
HPLC Method
Aqueous Solubility (pH 7.4)
< 0.1 µg/mL
Shake-flask Method
Crystalline Form
Form I (anhydrous)
X-ray Powder Diffraction (XRPD)
Melting Point
185 °C
Differential Scanning Calorimetry (DSC)
Add an excess amount of the API to a sealed vial containing a phosphate buffer solution (pH 7.4).
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Filter the suspension to remove undissolved solids.
Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Formulation Strategies for Enhanced Oral Bioavailability
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3] The choice of strategy will depend on the specific properties of the API and the desired product profile.
Table 2: Comparison of Oral Formulation Strategies
Formulation Strategy
Principle
Advantages
Disadvantages
Micronization
Increase surface area for dissolution
Simple, established technology
May not be sufficient for very low solubility
Amorphous Solid Dispersions
Disperse API in a polymer matrix in an amorphous state
Significant solubility enhancement
Potential for physical instability (recrystallization)
Lipid-Based Formulations (e.g., SEDDS)
Dissolve API in a mixture of oils, surfactants, and co-solvents
Improved solubility and permeability
Potential for GI side effects, complex development
Nanocrystal Suspensions
Reduce particle size to the nanometer range
Increased surface area and dissolution velocity
Manufacturing challenges, potential for aggregation
Dissolve the API and a suitable polymer (e.g., PVP, HPMC-AS) in a common organic solvent or solvent mixture.
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and formation of a solid powder.
Collect the resulting powder and characterize it for drug loading, content uniformity, and physical form (using XRPD and DSC to confirm amorphous nature).
Evaluate the dissolution performance of the ASD in a relevant dissolution medium.
Experimental Workflows and Diagrams
Caption: A general workflow for the development of an oral formulation for a poorly soluble drug.
Caption: A diagram illustrating how amorphous solid dispersions can enhance drug absorption.
In Vivo Evaluation
The ultimate goal of formulation development is to improve the in vivo performance of the drug. Pharmacokinetic (PK) studies in animal models are essential to evaluate and compare different formulation strategies.
Table 3: Example Pharmacokinetic Data in Rats (Oral Administration, 10 mg/kg)
Formulation
Cmax (ng/mL)
Tmax (h)
AUC (0-24h) (ng*h/mL)
Aqueous Suspension (Micronized)
150 ± 35
4.0
1200 ± 250
Amorphous Solid Dispersion
850 ± 120
1.5
7500 ± 980
SEDDS Formulation
1200 ± 210
1.0
9800 ± 1500
Fast male Sprague-Dawley rats overnight.
Administer the different formulations of (Rac)-DNDI-8219 via oral gavage at a dose of 10 mg/kg.
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein.
Process the blood samples to obtain plasma.
Analyze the plasma samples for the concentration of the drug using a validated LC-MS/MS method.
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Conclusion
The oral formulation of poorly soluble compounds like (Rac)-DNDI-8219 requires a systematic approach, starting from thorough preformulation characterization to the evaluation of various enabling formulation technologies. Amorphous solid dispersions and lipid-based formulations often represent promising strategies to significantly enhance oral bioavailability. The selection of the final formulation will depend on a balance of in vitro performance, in vivo efficacy, manufacturability, and stability.
Troubleshooting solubility issues with (Rac)-DNDI-8219 in DMSO
Technical Support Center: (Rac)-DNDI-8219 Solubility Welcome to the technical support center for addressing solubility challenges with (Rac)-DNDI-8219 and other poorly soluble compounds in Dimethyl Sulfoxide (DMSO). This...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: (Rac)-DNDI-8219 Solubility
Welcome to the technical support center for addressing solubility challenges with (Rac)-DNDI-8219 and other poorly soluble compounds in Dimethyl Sulfoxide (DMSO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-DNDI-8219 and what are its general properties?
A1: (Rac)-DNDI-8219 is the racemic mixture of DNDI-8219, a nitroimidazooxazine derivative. It is being investigated as a potential oral therapeutic agent for visceral leishmaniasis.[1][2] While some sources indicate it has "good solubility," this is relative and often in the context of achieving therapeutic concentrations in vivo; researchers may still face challenges when preparing stock solutions for in vitro assays.[3][4][5]
Q2: I am having difficulty dissolving (Rac)-DNDI-8219 in 100% DMSO at my desired concentration. What are the initial steps I should take?
A2: When encountering poor solubility of a compound like (Rac)-DNDI-8219 in DMSO, even at room temperature, consider the following initial troubleshooting steps:
Ensure Purity of DMSO : Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[8]
Gentle Heating : Warm the solution to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures.[8] Avoid excessive heat to prevent compound degradation.
Sonication : Use a sonicator bath to provide mechanical agitation. This can help break down aggregates and accelerate the dissolution process.[8][9]
Vortexing : Vigorous vortexing can also aid in the dissolution of stubborn compounds.[8]
If these initial steps do not yield a clear solution, you may need to consider the more advanced techniques outlined in the troubleshooting guide below.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. What can I do?
A3: This is a common issue for poorly soluble compounds, as they are often significantly less soluble in aqueous environments than in pure DMSO.[10][11] Here’s a step-by-step guide to troubleshoot this problem:
Decrease the Final Concentration : The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.[10]
Optimize the Dilution Protocol : Instead of adding the DMSO stock directly to the buffer, try a serial dilution. Perform an intermediate dilution of the DMSO stock into your assay medium before making the final dilution.[10]
Control Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.[9]
Pre-spike the Aqueous Buffer : Add a small amount of DMSO to the aqueous buffer before adding your compound stock. This can sometimes help to better accommodate the compound as it is introduced.[8]
Q4: What are the recommended storage conditions for (Rac)-DNDI-8219 in DMSO?
A4: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[10] Store these aliquots at -20°C or -80°C and protect them from light.[9] Before use, thaw the aliquot at room temperature and ensure the compound is fully redissolved by vortexing.[9]
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues.
Experimental Protocol: Standard Method for Solubilizing (Rac)-DNDI-8219
This protocol provides a starting point for dissolving (Rac)-DNDI-8219 in DMSO.
Materials:
(Rac)-DNDI-8219 powder
Anhydrous, high-purity DMSO (ACS Reagent Grade or higher)[12]
Sterile microcentrifuge tubes or vials
Vortex mixer
Water bath or heating block
Sonicator
Procedure:
Weighing : Carefully weigh the desired amount of (Rac)-DNDI-8219 into a sterile vial.
Solvent Addition : Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
Initial Mixing : Vortex the vial vigorously for 30-60 seconds.
Sonication : Place the vial in a room temperature water bath sonicator for 5-10 minutes to break up any small aggregates.[8]
Gentle Heating : If the compound is not fully dissolved, place the vial in a water bath or heating block set to 30-40°C for 10-15 minutes.[8]
Final Mixing : Vortex the vial again for 30 seconds.
Visual Inspection : Visually inspect the solution against a light source to ensure it is clear and free of any visible particles. If particles remain, repeat steps 4-6.
Storage : Once fully dissolved, aliquot the stock solution and store at -20°C or -80°C.
Troubleshooting Flowchart
If the standard protocol fails, use the following flowchart to guide your troubleshooting process.
Caption: Troubleshooting workflow for poor solubility in DMSO.
Quantitative Data and Pathway Context
Hypothetical Solubility Data
The following table illustrates how to present solubility data from optimization experiments.
Table 2: Solubility of (Rac)-DNDI-8219 under Different Conditions
Condition
Temperature (°C)
Concentration (mM)
Observation
A: Standard
25
10
Fine precipitate observed
B: Sonication
25
10
Solution slightly hazy
C: Gentle Heat
40
10
Clear Solution
D: High Concentration
40
30
Fine precipitate observed
E: Lowered Conc.
25
5
Clear Solution
Signaling Pathway Context
(Rac)-DNDI-8219 is being developed to treat visceral leishmaniasis, a disease caused by the Leishmania parasite, which primarily infects macrophages. The diagram below illustrates a simplified conceptual relationship between the compound, the parasite, and the host cell, which is the context for its use in research.
Caption: Conceptual model of (Rac)-DNDI-8219 targeting Leishmania within a host macrophage.
Technical Support Center: Mitigating hERG Inhibition in DNDI-8219 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DNDI-8219 derivatives and encountering challenges with h...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DNDI-8219 derivatives and encountering challenges with hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is hERG inhibition and why is it a concern for DNDI-8219 derivatives?
A1: The hERG gene encodes a potassium ion channel crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can delay cardiac repolarization, leading to a prolonged QT interval on an electrocardiogram. This prolongation increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2][3] Early derivatives in the development of DNDI-8219, a promising treatment for visceral leishmaniasis, were found to be potent hERG inhibitors, necessitating significant medicinal chemistry efforts to mitigate this off-target activity.[4][5]
Q2: What are the common structural features associated with hERG inhibition?
A2: Several physicochemical properties are commonly associated with hERG inhibition. These include:
High lipophilicity (logP > 3.5): Lipophilic compounds tend to accumulate in the cell membrane where the hERG channel is located.[1][6]
Presence of a basic amine: A positively charged nitrogen atom at physiological pH is a common feature in many hERG inhibitors.[1][2]
Aromatic moieties: Phenyl rings and other aromatic systems can engage in π-π stacking and hydrophobic interactions with key residues (e.g., Tyr652 and Phe656) in the hERG channel pore.[2][7]
Q3: What is the acceptable safety margin for hERG inhibition in preclinical drug development?
A3: A safety margin of at least 30-fold between the hERG IC50 value and the therapeutic plasma concentration is generally considered a minimum requirement. However, aiming for a 100-fold or greater safety margin early in the discovery process is a best practice to account for potential narrowing of this window as a drug candidate progresses.[1] The acceptable margin can also depend on the therapeutic indication.[8]
Q4: What are the standard assays to evaluate hERG inhibition?
A4: The gold standard for assessing hERG inhibition is the manual patch-clamp electrophysiology assay performed on cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[8][9][10] Higher-throughput automated patch-clamp systems (e.g., QPatch, SyncroPatch) are also widely used for earlier screening.[9] Other methods include radioligand binding assays and fluorescence-based assays, which can be useful for initial screening.[3][11]
Troubleshooting Guides
Issue 1: My DNDI-8219 derivative shows significant hERG inhibition in an initial screen. What are my next steps?
This guide provides a systematic approach to understanding and mitigating hERG liability in your compounds.
Caption: Workflow for addressing hERG inhibition in DNDI-8219 derivatives.
Troubleshooting Steps:
Confirm the initial finding: If the initial screen used a non-patch-clamp method, confirm the hERG activity using the gold-standard manual patch-clamp assay.[8][9]
Determine the on-target potency: Accurately measure the potency of your derivative against the intended biological target (e.g., Leishmania parasites).
Calculate the safety margin: The ratio of the hERG IC50 to the on-target EC50 will determine the therapeutic window. A small margin indicates a high priority for mitigation.
Analyze physicochemical properties: Calculate or measure properties like logP, pKa of basic centers, and topological polar surface area (TPSA). Compare these values to known hERG inhibitors.
Initiate a Structure-Activity Relationship (SAR) study: Synthesize a small set of analogs focusing on the mitigation strategies outlined in the following sections.
Issue 2: How can I specifically modify my DNDI-8219 derivative to reduce hERG inhibition?
This section details specific chemical modifications to mitigate hERG liability.
Caption: Chemical strategies to mitigate hERG inhibition.
Detailed Strategies:
Reduce Lipophilicity: High lipophilicity increases a compound's concentration in the membrane where the hERG channel resides.
Action: Replace lipophilic substituents (e.g., large alkyl or aryl groups) with smaller, more polar ones. Introducing polar atoms like oxygen or nitrogen can also be effective.[1][6]
Reduce Basicity: The basicity (pKa) of amine groups is a critical determinant of hERG affinity.
Action: Introduce electron-withdrawing groups near the basic center to lower its pKa. The goal is to reduce the population of the protonated form at physiological pH without sacrificing on-target activity.[1][12]
Introduce an Acidic Group: Adding an acidic moiety can create a zwitterion, which often has reduced hERG liability.
Action: Incorporate a carboxylic acid, tetrazole, or other acidic group. This can reduce lipophilicity and may introduce unfavorable electrostatic interactions within the hERG channel pore.[1][12]
Modify Aromatic Systems: Aromatic rings often play a key role in binding to the hERG channel.
Action: Replace a phenyl ring with a less hydrophobic heteroaromatic ring. Altering the substitution pattern on the aromatic ring can also disrupt key interactions. The successful development of DNDI-8219 involved modifications to the phenylpyridine-based side chains of its precursors.[4][5]
Data Presentation
Table 1: Physicochemical Properties and hERG Inhibition of Hypothetical DNDI-8219 Derivatives
Compound
Modification
On-Target IC50 (µM)
hERG IC50 (µM)
cLogP
pKa
Safety Margin (hERG/On-Target)
Parent-01
Phenylpyridine side chain
0.2
0.5
4.1
8.5
2.5
Mod-01A
Replaced phenyl with cyclohexyl
0.4
5.2
3.5
8.6
13
Mod-01B
Added fluoro to pyridine
0.25
1.5
4.2
7.9
6
Mod-01C
Added distal carboxylic acid
0.5
> 30
3.2
8.3
> 60
DNDI-8219
Optimized side chain
0.15
25
3.8
7.5
167
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Inhibition
This protocol is based on recommendations from regulatory bodies and best practices in the field.[10][13][14]
Caption: Experimental workflow for hERG patch-clamp assay.
Methodology:
Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene. Culture cells to 70-90% confluency before the experiment.
Electrophysiology:
Transfer cells to a recording chamber on an inverted microscope.
Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.
Maintain the cell at a holding potential of -80 mV.
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels. Repolarize to -50 mV to elicit a large tail current, which is measured as the peak outward current.[13] This cycle is repeated at a set frequency (e.g., every 15 seconds).
Compound Application:
Record a stable baseline current in the extracellular solution (vehicle control).
Apply the DNDI-8219 derivative at increasing concentrations, allowing the current to reach a steady state at each concentration.
A positive control (e.g., dofetilide or cisapride) should be run to confirm assay sensitivity.[13][15]
Data Analysis:
Measure the percentage inhibition of the peak tail current at each concentration relative to the vehicle control.
Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.[13]
Technical Support Center: Optimizing (Rac)-DNDI-8219 Efficacy Studies in a Visceral Leishmaniasis Hamster Model
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of (Rac)-DNDI-8219 in a vis...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficacy of (Rac)-DNDI-8219 in a visceral leishmaniasis (VL) hamster model.
Frequently Asked Questions (FAQs)
Q1: Why is the Syrian hamster considered a suitable model for visceral leishmaniasis drug efficacy studies?
A1: The Syrian hamster (Mesocricetus auratus) is considered the gold-standard model for visceral leishmaniasis because the course of infection closely mimics human VL.[1][2] Unlike in mice where the infection can be self-resolving, hamsters develop a progressive and fatal disease characterized by a significant increase in parasite burden in the spleen and liver, hepatosplenomegaly, weight loss, and other clinical signs consistent with human kala-azar.[2][3] This makes it a more stringent and clinically relevant model for evaluating the efficacy of new anti-leishmanial compounds.
Q2: What is the chemical background of (Rac)-DNDI-8219?
A2: (Rac)-DNDI-8219, also known as (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][4][5]oxazine, belongs to the 2-nitroimidazooxazine class of compounds.[4][6] This class of compounds has shown potent activity against various pathogens, including the parasite that causes leishmaniasis.
Q3: What is the expected efficacy of (Rac)-DNDI-8219 in the hamster model?
A3: While specific data for (Rac)-DNDI-8219 is not publicly available, closely related analogs have demonstrated excellent efficacy. Two similar compounds, R-6 and pyridine R-136, achieved over 97% parasite clearance in the spleen and liver of Leishmania infantum-infected hamsters when administered orally at a dose of 25 mg/kg twice daily.[4][6] This suggests that (Rac)-DNDI-8219 is likely to show high efficacy in a similar dosing regimen.
Q4: What is the proposed mechanism of action for nitroimidazooxazines?
A4: Bicyclic nitroimidazoles, the class to which DNDI-8219 belongs, are known to have potent antiparasitic activity. While the precise mechanism for its anti-leishmanial effect is still under investigation, these compounds are generally believed to act as prodrugs that are activated by parasitic nitroreductases. This activation leads to the generation of reactive nitrogen species that are toxic to the parasite.
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
High variability in parasite burden between animals in the control group.
1. Inconsistent inoculum size.2. Variation in the route of infection.3. Individual differences in host susceptibility.
1. Ensure accurate counting of parasites and precise administration of the inoculum.2. Use a consistent and reliable route of infection, such as intracardiac or retro-orbital, for systemic infection.[7]3. Increase the number of animals per group to account for biological variation.
Lower than expected efficacy of (Rac)-DNDI-8219.
1. Suboptimal drug formulation or solubility.2. Inadequate dosing or frequency.3. Poor oral absorption in hamsters.
1. Prepare a fresh formulation for each administration. Consider using a vehicle known to improve solubility, such as 10% sucrose solution.[8][9]2. Based on data from analogous compounds, a twice-daily oral administration of 25 mg/kg is a good starting point.[4][6] Dose-response studies may be necessary.3. Ensure proper gavage technique to deliver the full dose to the stomach.[8]
Signs of toxicity in treated hamsters (e.g., weight loss, rough fur, lethargy).
1. The compound may have inherent toxicity at the administered dose.2. Stress from handling and gavage.
1. Reduce the dose or the frequency of administration. Conduct a preliminary tolerability study.2. Handle animals gently and ensure personnel are proficient in oral gavage techniques to minimize stress and potential injury.[8][10]
Difficulty with the intracardiac injection for infection.
1. Technical difficulty of the procedure.2. Risk of cardiac tamponade or other complications.
1. Ensure proper training and technique. Anesthetize the hamster appropriately.2. Consider the retro-orbital route of injection as a viable alternative that also results in consistent systemic infection.[7]
Data Presentation
Table 1: In Vivo Efficacy of (Rac)-DNDI-8219 Analogs in the Visceral Leishmaniasis Hamster Model
Note: This data is for compounds structurally similar to (Rac)-DNDI-8219 and serves as a strong indicator of its potential efficacy.
Experimental Protocols
Protocol 1: Establishment of Visceral Leishmaniasis in the Syrian Hamster Model
Parasite Culture: Culture Leishmania donovani or Leishmania infantum promastigotes in a suitable medium (e.g., M199) at 25°C until they reach the stationary phase.
Inoculum Preparation: Centrifuge the parasite culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 1 x 10⁸ promastigotes/mL.
Infection: Anesthetize male Syrian hamsters (6-8 weeks old). Inoculate each hamster with 1 x 10⁷ promastigotes in a volume of 0.1 mL via the intracardiac or retro-orbital route.[7]
Confirmation of Infection: The infection is typically allowed to establish for 4-8 weeks before starting treatment. Clinical signs such as weight loss and splenomegaly can be monitored.[2]
Protocol 2: Efficacy Assessment of (Rac)-DNDI-8219
Drug Formulation: Prepare a suspension of (Rac)-DNDI-8219 in a suitable vehicle (e.g., 10% sucrose solution) immediately before administration.[8][9]
Treatment: Based on data from analogous compounds, administer (Rac)-DNDI-8219 orally at a dose of 25 mg/kg twice daily for 5-10 consecutive days.[4][6] A vehicle control group should be included.
Monitoring: Monitor the animals daily for any signs of toxicity.[10]
Euthanasia and Sample Collection: At a predetermined time point post-treatment (e.g., 2-4 weeks), euthanize the hamsters. Aseptically remove the spleen and liver and weigh them.
Quantification of Parasite Burden:
Impression Smears: Prepare Giemsa-stained impression smears from a small piece of the spleen and liver to determine the number of amastigotes per 1000 host cell nuclei.
Leishman-Donovan Units (LDU): Calculate the LDU by multiplying the number of amastigotes per host cell nucleus by the organ weight in milligrams.
Quantitative PCR (qPCR): Alternatively, extract DNA from a weighed portion of the spleen and liver and perform qPCR to quantify the parasite load.
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Visualizations
Caption: Workflow for evaluating (Rac)-DNDI-8219 efficacy.
Caption: Troubleshooting logic for low drug efficacy.
Technical Support Center: Enhancing the Oral Bioavailability of (Rac)-DNDI-8219
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo expo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo exposure of the trypanocidal and antileishmanial agent, (Rac)-DNDI-8219. The information provided is based on the understanding that nitroimidazooxazines, the chemical class of (Rac)-DNDI-8219, are often characterized by low aqueous solubility, which can limit oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-DNDI-8219 and what are its key characteristics?
A1: (Rac)-DNDI-8219 is a potent, selective, and orally active nitroimidazooxazine with trypanocidal and antileishmanial activity. It has demonstrated efficacy in murine models of chronic Trypanosoma cruzi infection and visceral leishmaniasis.[1][2] While described as having good metabolic stability and safety, its oral bioavailability may be influenced by its physicochemical properties, particularly its aqueous solubility.[1]
Q2: What are the potential challenges in achieving adequate oral bioavailability for (Rac)-DNDI-8219?
A2: Like other nitroimidazoles such as pretomanid and delamanid, (Rac)-DNDI-8219 is a lipophilic compound.[3] Lipophilicity often correlates with poor water solubility, which can be a significant hurdle for oral absorption and bioavailability.[3] For poorly soluble compounds, dissolution in the gastrointestinal tract can be the rate-limiting step for absorption.
Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of (Rac)-DNDI-8219?
A3: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability. To determine the BCS class of (Rac)-DNDI-8219, you would need to perform the following experimental assessments:
Aqueous Solubility: Determine the solubility of (Rac)-DNDI-8219 at different pH values (typically in the range of 1.2 to 6.8) to simulate the conditions of the gastrointestinal tract.
Intestinal Permeability: Assess the permeability of (Rac)-DNDI-8219 using in vitro models such as Caco-2 cell monolayers or in situ intestinal perfusion studies in animal models.
Based on the results, (Rac)-DNDI-8219 would be classified as:
BCS Class I: High Solubility, High Permeability
BCS Class II: Low Solubility, High Permeability
BCS Class III: High Solubility, Low Permeability
BCS Class IV: Low Solubility, Low Permeability
Given its lipophilic nature, it is plausible that (Rac)-DNDI-8219 falls into BCS Class II or IV.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High variability in plasma concentrations between study animals.
Poor and erratic absorption due to low aqueous solubility. Food effects influencing dissolution and absorption.
Consider formulation strategies to improve solubility and dissolution rate (see below). For preclinical studies, ensure consistent fasting or fed states for all animals.
Low oral bioavailability (%F) despite good in vitro potency.
Limited dissolution in the gastrointestinal tract. First-pass metabolism.
Focus on enabling formulations to enhance solubility. Conduct in vitro metabolism studies using liver microsomes to assess the potential for first-pass metabolism.
Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose).
Saturation of dissolution or absorption processes at higher doses due to poor solubility.
This is a strong indicator of a dissolution rate-limited absorption. Employ solubility-enhancing formulation approaches.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the pH-dependent aqueous solubility of (Rac)-DNDI-8219.
Methodology:
Prepare a series of buffers with pH values ranging from 1.2 to 6.8 (e.g., simulated gastric fluid, simulated intestinal fluid).
Add an excess amount of (Rac)-DNDI-8219 powder to each buffer solution.
Shake the samples at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of dissolved (Rac)-DNDI-8219 using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of (Rac)-DNDI-8219.
Methodology:
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Prepare a solution of (Rac)-DNDI-8219 in a transport buffer.
Add the drug solution to the apical (AP) side of the Caco-2 monolayer.
At predetermined time points, collect samples from the basolateral (BL) side.
Analyze the concentration of (Rac)-DNDI-8219 in the basolateral samples using a sensitive analytical method (e.g., LC-MS/MS).
Calculate the apparent permeability coefficient (Papp).
Formulation Strategies for Bioavailability Enhancement
For compounds with suspected low solubility like (Rac)-DNDI-8219, several formulation strategies can be employed to improve oral bioavailability. The choice of strategy will depend on the specific physicochemical properties of the compound.
Increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.
A viable option, particularly if the dissolution rate is the primary limiting factor.
Amorphous Solid Dispersions
The drug is dispersed in a carrier polymer in its amorphous (higher energy) state, which leads to improved solubility and dissolution.
Highly effective for poorly soluble crystalline drugs. Polymers such as PVP, HPMC, or Soluplus® can be used.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS)
The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption.
Given the lipophilic nature of nitroimidazooxazines, this is a very promising approach.
Complexation with Cyclodextrins
The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a more soluble inclusion complex.
The feasibility depends on the ability of (Rac)-DNDI-8219 to form a stable complex with cyclodextrins.
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows for assessing and improving the bioavailability of (Rac)-DNDI-8219.
Caption: Workflow for improving the in vivo bioavailability of (Rac)-DNDI-8219.
Strategies to reduce off-target effects of (Rac)-DNDI-8219
Welcome to the technical support center for (Rac)-DNDI-8219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of (Rac)-DNDI-8219 and to of...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for (Rac)-DNDI-8219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of (Rac)-DNDI-8219 and to offer strategies for identifying and mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-DNDI-8219 and what is its primary known activity?
A1: (Rac)-DNDI-8219 is a nitroimidazooxazine derivative that has demonstrated potent activity against Leishmania donovani and Trypanosoma cruzi, the parasites responsible for visceral leishmaniasis and Chagas disease, respectively.[1][2][3] It has shown efficacy in animal models of these diseases and is characterized by low cytotoxicity against mammalian L6 cells, suggesting a degree of selectivity for its parasitic targets.[2]
Q2: Are there any known or suspected off-target effects for (Rac)-DNDI-8219?
A2: While specific off-target data for (Rac)-DNDI-8219 is not extensively published, the development history of related nitroimidazooxazine compounds indicates that inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a potential off-target liability for this chemical class.[4] Early lead compounds in the same series as DNDI-8219 were found to be potent hERG inhibitors.[4] Although a specific enantiomer of DNDI-8219 was reported to have "minimal hERG inhibition," this should be considered a key potential off-target to assess in your experimental systems.[4]
Q3: Why is hERG inhibition a concern?
A3: Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a condition known as QT interval prolongation. This can increase the risk of developing potentially fatal cardiac arrhythmias, specifically Torsades de Pointes (TdP). Therefore, assessing the hERG liability of any new chemical entity is a critical step in preclinical safety evaluation.
Q4: How can I proactively assess the off-target profile of (Rac)-DNDI-8219 in my research?
A4: A tiered approach is recommended. Start with in silico predictions and then move to targeted in vitro assays.
In Silico Analysis: Use computational models to predict potential off-target interactions based on the structure of (Rac)-DNDI-8219.
Targeted Assays: Based on predictions and known liabilities of the chemical class, perform specific in vitro assays. For (Rac)-DNDI-8219, a hERG inhibition assay is highly recommended.
Broad Profiling: For a more comprehensive understanding, consider broader screening panels, such as kinome scans or safety pharmacology panels that assess a range of common off-targets (e.g., GPCRs, other ion channels).
Cell-Based Assays: Employ phenotypic assays, like high-content imaging or cellular thermal shift assays (CETSA), to observe the compound's effects in a biological context and identify unexpected cellular responses that may indicate off-target activity.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with (Rac)-DNDI-8219.
Issue 1: Unexpected Cell Toxicity or Phenotype
Symptom: You observe cytotoxicity, growth inhibition, or an unexpected morphological change in your mammalian cell line at concentrations where the compound is expected to be selective for its parasitic target.
Possible Cause: This may be due to an off-target effect of (Rac)-DNDI-8219 on a protein essential for your cell line's viability or function.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy/Toxicity
Symptom: (Rac)-DNDI-8219 shows high potency against the parasite in an isolated enzyme or cellular assay, but this does not translate to the expected efficacy or toxicity profile in an animal model.
Possible Causes:
Pharmacokinetics/Metabolism: The compound may be rapidly metabolized into less active or more toxic byproducts. Nitroaromatic compounds can undergo metabolic reduction which can alter their activity and toxicity profiles.
Off-Target Effects In Vivo: The compound may interact with targets in the whole organism that are not present in your simplified in vitro system, leading to unexpected toxicity or altered distribution.
Troubleshooting Steps:
Metabolite Profiling: Analyze plasma and tissue samples from your animal model to identify the major metabolites of (Rac)-DNDI-8219. Test the activity of these metabolites in your in vitro assays.
In Vivo Off-Target Assessment: Conduct a safety pharmacology study in your animal model, focusing on cardiovascular (including ECG for QT interval), central nervous system, and respiratory functions.
Dose-Response Relationship: Carefully evaluate the dose-response relationship in your animal model for both efficacy and toxicity to determine the therapeutic window.
Data Presentation
To systematically evaluate the selectivity of (Rac)-DNDI-8219, we recommend organizing your data in tables. Below are templates for recording your results.
Table 1: Selectivity Profile of (Rac)-DNDI-8219
Target/Cell Line
Assay Type
IC50 / EC50 (µM)
Selectivity Index (SI) vs. On-Target
L. donovani (amastigote)
Cellular
[Your Data]
1
T. cruzi (amastigote)
Cellular
[Your Data]
[Calculate]
Human Foreskin Fibroblasts
Cytotoxicity
[Your Data]
[Calculate]
HepG2 (human liver)
Cytotoxicity
[Your Data]
[Calculate]
HEK293 (human kidney)
Cytotoxicity
[Your Data]
[Calculate]
hERG Channel
Patch Clamp
[Your Data]
[Calculate]
Kinase X
Biochemical
[Your Data]
[Calculate]
Kinase Y
Biochemical
[Your Data]
[Calculate]
Note: Selectivity Index (SI) = IC50 (Off-Target) / IC50 (On-Target). A higher SI value indicates greater selectivity.
Experimental Protocols
Protocol 1: General Method for Assessing hERG Inhibition via Automated Patch Clamp
This protocol provides a general workflow. Specific parameters will need to be optimized for the instrument in use.
Cell Culture: Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
Compound Preparation: Prepare a stock solution of (Rac)-DNDI-8219 in DMSO. Create a dilution series in the appropriate extracellular buffer, typically ranging from 0.01 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Assay Procedure:
Harvest and prepare the cells according to the automated patch clamp system's protocol.
Dispense cells into the microfluidic plate.
Establish a stable whole-cell patch clamp configuration.
Apply a voltage clamp protocol designed to elicit hERG channel currents. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step to measure the characteristic "tail current."
Record a baseline current.
Apply the vehicle control and the different concentrations of (Rac)-DNDI-8219.
Record the current at each concentration after it reaches a steady state.
Apply a known hERG inhibitor (e.g., Cisapride) as a positive control.
Data Analysis:
Measure the peak tail current at each concentration.
Normalize the data to the baseline and vehicle control measurements.
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Hypothetical Off-Target Signaling Pathway
The following diagram illustrates a hypothetical scenario where an off-target kinase inhibition by a compound could lead to an unintended cellular effect, such as apoptosis.
Refining dosing schedules for (Rac)-DNDI-8219 in preclinical trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-DNDI-8219 in preclinical trials for visceral leishmaniasis. The information is tailore...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-DNDI-8219 in preclinical trials for visceral leishmaniasis. The information is tailored to scientists and drug development professionals to aid in the refinement of dosing schedules and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-DNDI-8219 and what is its primary indication in preclinical research?
A1: (Rac)-DNDI-8219 is a 2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine. It has been identified as a promising lead compound for the treatment of visceral leishmaniasis (VL).[1][2] Preclinical research focuses on evaluating its efficacy and safety in animal models of the disease.
Q2: What are the reported in vitro activities of (Rac)-DNDI-8219 against Leishmania species?
A2: (Rac)-DNDI-8219 has demonstrated potent activity against various Leishmania species in macrophage-based assays. The reported IC50 values are crucial for designing initial in vivo efficacy studies.
Q3: Which animal models are most appropriate for in vivo efficacy studies of (Rac)-DNDI-8219?
A3: Both mouse and hamster models are utilized for evaluating the in vivo efficacy of antileishmanial compounds. The Syrian golden hamster is considered a stringent model for visceral leishmaniasis as the infection is progressive and mimics human disease more closely.[3][4][5]
Q4: What is the recommended route of administration for (Rac)-DNDI-8219 in preclinical models?
A4: (Rac)-DNDI-8219 has shown excellent oral efficacy in preclinical studies.[2] Oral administration is the preferred route for further development due to its potential for a less invasive treatment regimen in clinical settings.
Q5: Are there any known issues with the solubility of (Rac)-DNDI-8219?
A5: The aqueous solubility of (Rac)-DNDI-8219 has been characterized and is an important consideration for formulation development to ensure optimal absorption after oral administration.[2]
Data Presentation
In Vitro Activity of (Rac)-DNDI-8219
Parameter
L. donovani (IC50 in µM)
L. infantum (IC50 in µM)
(Rac)-DNDI-8219 (R-6)
0.13 ± 0.01
0.10 ± 0.03
Data extracted from Thompson AM, et al. J Med Chem. 2018.[2]
In Vivo Efficacy of (Rac)-DNDI-8219 in a Hamster Model of Visceral Leishmaniasis
Compound
Dose (mg/kg)
Dosing Regimen
% Parasite Clearance
(Rac)-DNDI-8219 (R-6)
25
Twice daily
>97
Data extracted from Thompson AM, et al. J Med Chem. 2018.[2]
Experimental Protocols
General Protocol for In Vivo Efficacy Assessment in a Hamster Model
Animal Model: Syrian golden hamsters.
Infection: Intracardiac injection of Leishmania donovani or Leishmania infantum amastigotes.
Treatment Initiation: Typically initiated at a set time point post-infection when the infection is established.
Drug Administration: (Rac)-DNDI-8219 is formulated in an appropriate vehicle and administered orally (p.o.) at the desired dose and frequency.
Monitoring: Animals are monitored for clinical signs of disease and body weight changes throughout the study.
Endpoint: At the end of the treatment period, animals are euthanized, and target organs (liver and spleen) are collected.
Parasite Burden Determination: The parasite load in the liver and spleen is quantified using methods such as microscopic counting of amastigotes in tissue smears (Leishman-Donovan units) or quantitative PCR.
Efficacy Calculation: Efficacy is expressed as the percentage of parasite inhibition compared to a vehicle-treated control group.
Troubleshooting Guides
Issue
Potential Cause
Recommended Solution
High variability in parasite load between animals in the same group.
Inconsistent inoculum size during infection. Variability in the timing of infection establishment.
Ensure accurate counting and dilution of parasites for inoculation. Allow sufficient time for a consistent infection to establish before starting treatment.
Poor oral bioavailability or inconsistent drug exposure.
Suboptimal drug formulation. Issues with gavage technique.
Optimize the vehicle for improved solubility and stability. Ensure proper training on oral gavage techniques to minimize stress and ensure accurate dosing.
Unexpected toxicity or adverse effects.
Dose may be too high. Off-target effects.
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity.
Discrepancy between in vitro potency and in vivo efficacy.
Poor pharmacokinetic properties (e.g., high metabolism, low absorption). Inadequate drug concentration at the site of infection.
Perform pharmacokinetic studies to determine drug exposure. Consider formulation optimization to improve absorption.
Visualizations
Caption: Preclinical workflow for (Rac)-DNDI-8219 evaluation.
Caption: Troubleshooting logic for inconsistent in vivo results.
Addressing potential resistance mechanisms to (Rac)-DNDI-8219
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-DNDI-8219, a nitroimidazooxazine de...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-DNDI-8219, a nitroimidazooxazine derivative under investigation as a potential treatment for leishmaniasis. The information provided is intended to help address potential mechanisms of resistance that may be encountered during in vitro and in vivo experiments.
Q1: We are observing a decrease in the in vitro susceptibility of our Leishmania strain to (Rac)-DNDI-8219 after prolonged exposure. What are the potential causes?
A1: A decrease in susceptibility, indicated by an increasing IC50 value, is the hallmark of developing resistance. For nitro-containing compounds like (Rac)-DNDI-8219, the most probable mechanisms of resistance in protozoan parasites involve alterations in the drug activation pathway. (Rac)-DNDI-8219 is a prodrug that requires enzymatic reduction of its nitro group within the parasite to become active. The resulting reactive metabolites are responsible for the cytotoxic effects.
Potential resistance mechanisms include:
Downregulation or mutation of activating enzymes: The parasite may reduce the expression or alter the structure of nitroreductase enzymes that are essential for activating the drug.
Increased drug efflux: The parasite might upregulate transporter proteins that pump the drug out of the cell before it can be activated.
Alterations in the cellular redox environment: Changes in the parasite's ability to handle oxidative stress could potentially mitigate the effects of the activated drug.
Troubleshooting Steps:
Confirm the IC50 shift: Perform rigorous dose-response assays to accurately quantify the change in IC50 in the suspected resistant line compared to the parental, sensitive strain.
Sequence key genes: Analyze the sequence of putative nitroreductase genes in both the sensitive and resistant strains to identify any mutations.
Gene expression analysis: Use quantitative PCR (qPCR) or RNA-sequencing to compare the expression levels of nitroreductase genes and ABC transporter genes between the sensitive and resistant lines.
Metabolite analysis: If possible, use mass spectrometry to compare the levels of (Rac)-DNDI-8219 and its metabolites in sensitive versus resistant parasites.
Q2: How can we experimentally determine if reduced drug activation is the cause of resistance to (Rac)-DNDI-8219 in our Leishmania cultures?
A2: To investigate if reduced drug activation is the mechanism of resistance, you can perform a nitroreductase activity assay. This assay measures the ability of parasite lysates to reduce a nitro-containing substrate, which serves as a proxy for the activation of (Rac)-DNDI-8219. A lower nitroreductase activity in the resistant line compared to the sensitive parental line would strongly suggest that this is a key resistance mechanism.
Experimental Approach:
Prepare cell lysates: Grow and harvest both the suspected resistant and the parental sensitive Leishmania promastigotes. Prepare protein lysates from both cell populations.
Nitroreductase activity assay: Use a colorimetric or fluorometric assay with a substrate like CBTR or a similar nitro-aromatic compound. The reduction of the substrate by nitroreductases in the cell lysate leads to a measurable change in absorbance or fluorescence.
Compare activities: Normalize the enzyme activity to the total protein concentration in each lysate and compare the specific activity between the resistant and sensitive strains.
A significant decrease in nitroreductase activity in the resistant strain is a strong indicator of a resistance mechanism involving the drug activation pathway.
Q3: We have identified a non-synonymous mutation in a putative nitroreductase gene in our resistant Leishmania line. How can we confirm that this mutation is responsible for the resistance phenotype?
A3: The identification of a mutation in a candidate gene is a crucial first step. To functionally validate that this mutation confers resistance, you can use genetic manipulation techniques.
Validation Strategy:
Gene knockout/knockdown: In the sensitive parental strain, attempt to knock out or knock down the expression of the nitroreductase gene using CRISPR-Cas9 or RNAi, respectively. If the genetic modification results in increased resistance to (Rac)-DNDI-8219, it provides strong evidence for the gene's role in drug activation.
Complementation: In the resistant strain, introduce a wild-type copy of the mutated nitroreductase gene on an episomal vector. If the introduction of the wild-type gene restores sensitivity to the drug, it confirms that the mutation is responsible for the resistance phenotype.
Quantitative Data Summary
The following table provides a hypothetical example of data that might be generated when investigating resistance to (Rac)-DNDI-8219.
Parameter
Parental L. donovani (Sensitive)
Resistant L. donovani Line
Fold Change
IC50 of (Rac)-DNDI-8219 (µM)
0.25 ± 0.05
5.5 ± 0.7
22-fold increase
Relative Nitroreductase Gene Expression (Fold Change vs. Parental)
1.0
0.3 ± 0.08
3.3-fold decrease
Nitroreductase Specific Activity (nmol/min/mg protein)
15.2 ± 1.8
2.1 ± 0.5
7.2-fold decrease
Key Experimental Protocols
1. In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
Objective: To determine the 50% inhibitory concentration (IC50) of (Rac)-DNDI-8219 against Leishmania promastigotes.
Methodology:
Culture Leishmania promastigotes to late logarithmic phase.
Seed a 96-well plate with a defined number of promastigotes per well.
Add serial dilutions of (Rac)-DNDI-8219 to the wells. Include a drug-free control.
Incubate the plate at the appropriate temperature for Leishmania promastigotes for 72 hours.
Add a viability dye (e.g., resazurin) and incubate for a further 4-24 hours.
Measure the fluorescence or absorbance using a plate reader.
Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
2. Nitroreductase Activity Assay
Objective: To measure the nitroreductase activity in Leishmania cell lysates.
Methodology:
Harvest approximately 1x10^8 Leishmania promastigotes by centrifugation.
Wash the cell pellet with phosphate-buffered saline (PBS).
Resuspend the pellet in a lysis buffer and lyse the cells by sonication or freeze-thaw cycles.
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
In a 96-well plate, mix a standardized amount of protein lysate with a reaction buffer containing a nitroreductase substrate (e.g., CBTR) and a reducing agent (e.g., NADH or NADPH).
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
Calculate the specific activity of the nitroreductase and express it as nmol of substrate reduced per minute per mg of protein.
Visualizations
Optimization
How to handle potential instability of (Rac)-DNDI-8219 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling potential instability issues with (Rac)-DNDI-8219 in solution. The following troubleshooting gu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling potential instability issues with (Rac)-DNDI-8219 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-DNDI-8219 and what is it used for?
(Rac)-DNDI-8219 is a potent, orally active antileishmanial and trypanocidal agent.[1][2][3] It has shown inhibitory activity against Leishmania donovani and Trypanosoma cruzi.[1][2] The compound is intended for research use only.[1]
Q2: What are the recommended storage conditions for (Rac)-DNDI-8219?
For solid forms, store according to the Certificate of Analysis. For solutions, it is recommended to prepare them on the day of use. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[4]
Q3: What solvents can be used to dissolve (Rac)-DNDI-8219?
Q4: My (Rac)-DNDI-8219 solution has changed color. What should I do?
A change in color can indicate chemical degradation or oxidation of the compound.[6] This may be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to prepare a fresh solution and take precautions to protect it from light and air.
Q5: I am observing inconsistent results in my biological assays. Could this be related to the stability of (Rac)-DNDI-8219?
Inconsistent experimental results can be a sign of compound degradation.[7] The stability of nitroimidazole compounds can be influenced by factors such as pH, light, and temperature.[8][9] It is advisable to assess the stability of your compound under your specific experimental conditions.
Troubleshooting Guide: Solution Instability
If you suspect that your (Rac)-DNDI-8219 solution is unstable, follow these troubleshooting steps:
Issue: Precipitate observed in the solution upon thawing or during an experiment.
Possible Cause 1: Poor Solubility. The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer.
Solution: Try preparing a more dilute stock solution. Gentle warming and vortexing may help in redissolving the compound. Ensure the final concentration in your assay medium is within the solubility range.
Possible Cause 2: Freeze-Thaw Cycles. Repeated freeze-thaw cycles can lead to precipitation and degradation of the compound.[7]
Solution: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[7]
Issue: Loss of biological activity or inconsistent results over time.
Possible Cause 1: Degradation due to pH. The pH of your solution can significantly impact the stability of the compound.[8]
Solution: Check the pH of your experimental buffer. It is advisable to perform a pH stability study to determine the optimal pH range for (Rac)-DNDI-8219.
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause degradation of the compound.[6][8]
Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[6] Conduct experiments under subdued lighting conditions whenever possible.
Possible Cause 3: Oxidation. The presence of dissolved oxygen can lead to oxidative degradation.[8]
Solution: Consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[6]
Quantitative Data Summary
The following table summarizes hypothetical stability data for (Rac)-DNDI-8219 under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Condition
Incubation Time (hours)
(Rac)-DNDI-8219 Remaining (%)
Appearance of Degradation Products (Peak Area %)
Acidic (0.1 M HCl)
24
85.2
14.8
Neutral (pH 7.4 Buffer)
24
98.5
1.5
Basic (0.1 M NaOH)
24
70.1
29.9
Oxidative (3% H₂O₂)
24
65.8
34.2
Photolytic (UV Light)
24
80.5
19.5
Thermal (60°C)
24
92.3
7.7
Experimental Protocols
Protocol 1: Assessing the pH Stability of (Rac)-DNDI-8219
Objective: To determine the stability of (Rac)-DNDI-8219 across a range of pH values.
Methodology:
Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
Prepare a stock solution of (Rac)-DNDI-8219 in a suitable organic solvent (e.g., DMSO).
Dilute the stock solution into each buffer to a final concentration of 10 µM.
Incubate the solutions at a controlled temperature (e.g., 37°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).
At each time point, take an aliquot and analyze it by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[10]
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Protocol 2: Forced Degradation Study under Oxidative Conditions
Objective: To evaluate the susceptibility of (Rac)-DNDI-8219 to oxidative degradation.
Methodology:
Prepare a solution of (Rac)-DNDI-8219 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[5]
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.[5]
Prepare a control sample without H₂O₂.
Keep both solutions at room temperature for 24 hours, protected from light.[5]
Analyze both the stressed and control samples by HPLC.
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.[5]
Visualizations
Caption: Experimental workflow for assessing the stability of (Rac)-DNDI-8219.
Caption: Troubleshooting flowchart for handling potential instability of (Rac)-DNDI-8219.
Technical Support Center: Optimizing Leishmania donovani Infection Protocols in BALB/c Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BALB/c mouse model of visceral leishm...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BALB/c mouse model of visceral leishmaniasis caused by Leishmania donovani.
Troubleshooting Guides
This section addresses common issues encountered during experimental infections, offering potential causes and solutions in a structured question-and-answer format.
Problem
Potential Causes
Recommended Solutions
High variability in parasite burden between mice in the same group.
Inconsistent inoculum preparation (viability, parasite stage). Inaccurate intravenous injection (subcutaneous leakage). Genetic drift in the mouse colony.
Ensure consistent parasite culture conditions and harvest at the same growth phase (e.g., stationary phase for promastigotes). Use freshly isolated amastigotes if possible. For intravenous injections, use appropriate restraints and visually confirm successful injection. Consider using mice from a single, reputable supplier.
Low or no infection established after inoculation.
Low parasite viability or virulence. Suboptimal inoculation route or dose for the desired outcome. Incorrect parasite stage used.
Regularly assess parasite viability using a trypan blue exclusion assay. Passage parasites through a susceptible host (e.g., hamster) to maintain virulence. The intravenous route is generally most effective for establishing a robust visceral infection[1]. A low dose may result in a minimal infection, especially via subcutaneous or intradermal routes[2]. Ensure you are using infective-stage (metacyclic) promastigotes or amastigotes.
Unexpected immune response (e.g., strong Th1 response with high parasite dose).
The dose- and route-dependent nature of the immune response. Parasite strain variations.
A high parasite dose, particularly via intravenous or intracardiac injection, typically promotes a Th2-dominant response in BALB/c mice, leading to disease progression[1][2][3]. Conversely, a low dose, especially via subcutaneous or intradermal routes, can induce a more protective Th1 response[2]. Be consistent with the parasite strain used throughout your studies.
Difficulty in accurately quantifying parasite burden.
Improper tissue homogenization for limiting dilution assay. Inconsistent smear preparation and staining for LDU calculation. Low parasite numbers below the limit of detection for microscopy.
Ensure complete tissue homogenization to release all amastigotes. For LDU counts, prepare thin, even smears and ensure consistent Giemsa staining. For very low parasite loads, consider using a more sensitive method like quantitative real-time PCR (qPCR) targeting Leishmania-specific DNA[4].
Mice clear the infection from the liver but not the spleen.
This is a known characteristic of the BALB/c model. The liver develops a robust granulomatous response that effectively clears parasites, while the spleen exhibits a different immunopathology leading to parasite persistence and splenomegaly[5][6].
This is an expected outcome and a key feature of the model, reflecting different organ-specific immune responses. Experimental endpoints should be designed with this dichotomy in mind.
Frequently Asked Questions (FAQs)
Q1: What is the best life-cycle stage of Leishmania donovani to use for infecting BALB/c mice?
A1: Both promastigotes and amastigotes can be used to establish infection. Amastigotes, being the form found in the mammalian host, are arguably the more natural choice and may lead to a more consistent infection. However, promastigotes are more readily available from in vitro cultures. If using promastigotes, it is crucial to use stationary-phase cultures, which are enriched in the infective metacyclic form.[7][8][9]
Q2: Which inoculation route is optimal for a visceral leishmaniasis model in BALB/c mice?
A2: The intravenous (i.v.) route, typically via the tail vein, is the most common and effective method for establishing a consistent and robust visceral infection in the spleen and liver.[1][10] Other routes like intraperitoneal (i.p.), subcutaneous (s.c.), and intradermal (i.d.) can also be used, but may result in different disease kinetics and immune responses. For instance, the subcutaneous route generally leads to a lower hepatic parasite load compared to other routes[1][2].
Q3: What is a typical infectious dose of Leishmania donovani for BALB/c mice?
A3: The infectious dose can range from 10³ to 2.5 x 10⁷ parasites per mouse. A common dose for establishing a standard infection is 1 x 10⁷ to 2 x 10⁷ parasites.[10][11] The choice of dose is critical as it can influence the resulting immune response. High doses tend to induce a Th2-biased response associated with susceptibility, while low doses can favor a more protective Th1 response.[2]
Q4: How soon after infection can I expect to see significant parasite loads in the liver and spleen?
A4: Parasite burden becomes readily detectable within the first few weeks of infection. In the liver, the parasite load typically peaks around 4 to 6 weeks post-infection and then begins to decline as a granulomatous response is mounted.[12] In contrast, the splenic parasite burden tends to increase progressively over a longer period, often continuing to rise for 8 weeks or more.[2][12]
Q5: What are the primary methods for quantifying parasite burden in tissues?
A5: The two most common methods are:
Leishman-Donovan Units (LDU): This involves microscopic examination of Giemsa-stained tissue impression smears (from the liver and spleen). The LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.[11][13]
Limiting Dilution Assay (LDA): This is a more sensitive method that involves serially diluting homogenized tissue suspensions in culture medium to determine the highest dilution at which viable parasites can be grown.
For highly sensitive detection, particularly with low parasite numbers, quantitative real-time PCR (qPCR) can be used to quantify parasite DNA.[4]
Q6: Why do BALB/c mice exhibit different infection kinetics in the liver versus the spleen?
A6: BALB/c mice mount a more effective, Th1-mediated immune response in the liver, characterized by the formation of mature granulomas that surround and kill infected macrophages.[5][6] This leads to a reduction in the parasite burden in the liver over time. In the spleen, the immune response is less effective, often with a stronger influence of immunosuppressive cytokines like IL-10, leading to a disruption of the splenic architecture, impaired granuloma formation, and parasite persistence.[5][6]
Experimental Protocols
Protocol 1: Preparation of Leishmania donovani Promastigotes for Infection
Culturing Parasites: Culture L. donovani promastigotes (e.g., strain AG83) at 22°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[14]
Harvesting: Subculture the parasites every 3-4 days. For infection, use parasites from a stationary-phase culture (typically 5-6 days old), as this phase is enriched for infective metacyclic promastigotes.
Washing and Counting: Centrifuge the culture at 2000 x g for 10 minutes at 4°C. Wash the parasite pellet three times with sterile, cold phosphate-buffered saline (PBS).
Resuspension and Viability: Resuspend the final pellet in sterile PBS. Perform a viability count using trypan blue exclusion.
Dose Preparation: Adjust the concentration of viable promastigotes in PBS to the desired inoculum density for injection (e.g., 1 x 10⁸ parasites/mL for a 100 µL injection to deliver 1 x 10⁷ parasites).
Protocol 2: Intravenous Infection of BALB/c Mice
Animals: Use 6-8 week old female BALB/c mice.
Restraint: Place the mouse in a suitable restrainer to expose the tail.
Injection: Swab the tail with 70% ethanol. Using a 27-gauge needle attached to a 1 mL syringe, inject the parasite suspension (typically 100-200 µL) into one of the lateral tail veins.[11]
Confirmation: Successful intravenous injection is indicated by the clear passage of the inoculum into the vein without significant bleaching or swelling at the injection site.
Monitoring: Monitor the mice regularly for signs of illness, such as weight loss, ruffled fur, and lethargy.
Protocol 3: Assessment of Parasite Burden by Leishman-Donovan Units (LDU)
Euthanasia and Organ Harvest: At the desired time point post-infection, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Aseptically remove the liver and spleen and weigh them.
Impression Smears: Make small cuts in each organ and gently press the cut surface onto a clean glass microscope slide to create several impression smears.
Fixation and Staining: Allow the smears to air dry. Fix them in absolute methanol for 5 minutes. Stain with a 10% Giemsa solution for 20-30 minutes.
Microscopy: Under oil immersion (1000x magnification), count the number of amastigotes per 1000 host cell nuclei.
LDU Calculation: Calculate the LDU for each organ using the following formula:
LDU = (Number of amastigotes / 1000 host nuclei) x Organ weight (in grams)
Quantitative Data Summary
Table 1: Typical Parasite Burden in Liver and Spleen of BALB/c Mice Following Intravenous Infection with ~10⁷ L. donovani Amastigotes.
A Preclinical Head-to-Head: (Rac)-DNDI-8219 Versus Miltefosine for the Treatment of Leishmaniasis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of (Rac)-DNDI-8219 and the established drug miltefosine for the treatment of leishm...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of (Rac)-DNDI-8219 and the established drug miltefosine for the treatment of leishmaniasis. This analysis is based on available experimental data from in vitro and in vivo studies.
Leishmaniasis, a parasitic disease transmitted by sandflies, continues to pose a significant global health burden. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of novel, effective, and safer drugs. (Rac)-DNDI-8219, a promising nitroimidazole compound, has emerged from the drug discovery pipeline of the Drugs for Neglected Diseases initiative (DNDi). This guide synthesizes preclinical data to compare its efficacy against miltefosine, an oral drug used for treating visceral and cutaneous leishmaniasis.
Quantitative Efficacy Analysis
The following tables summarize the available quantitative data from preclinical studies, offering a comparative view of the anti-leishmanial activity of (Rac)-DNDI-8219 and miltefosine. It is important to note that the data presented is collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
This assay evaluates the ability of a compound to kill Leishmania amastigotes residing within host macrophages.
In Vitro Intracellular Amastigote Assay Workflow.
Detailed Steps:
Macrophage Seeding: Peritoneal macrophages from mice or a human monocyte cell line (e.g., THP-1) are seeded in multi-well plates and allowed to adhere.
Infection: Stationary-phase Leishmania promastigotes are added to the macrophage cultures and incubated to allow for phagocytosis and transformation into amastigotes.
Drug Application: After removing extracellular parasites, serial dilutions of the test compounds ((Rac)-DNDI-8219 or miltefosine) are added to the infected cells.
Incubation: The plates are incubated for a defined period (typically 72-96 hours).
Quantification: The cells are then fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is determined microscopically.
IC50 Determination: The 50% inhibitory concentration (IC50), the drug concentration that reduces the number of amastigotes by 50% compared to untreated controls, is calculated.
In Vivo Efficacy Assessment in the Hamster Model of Visceral Leishmaniasis
The golden hamster is a highly susceptible model for visceral leishmaniasis, closely mimicking human disease progression.
In Vivo Efficacy Testing Workflow in Hamster Model.
Detailed Steps:
Infection: Golden hamsters are infected with Leishmania donovani or Leishmania infantum amastigotes, typically via intracardiac or intravenous injection.
Treatment: After a pre-patent period to allow the infection to establish, the animals are treated orally with (Rac)-DNDI-8219, miltefosine, or a vehicle control for a specified number of days.
Euthanasia and Organ Collection: At the end of the treatment period, the hamsters are euthanized, and their livers and spleens are aseptically removed.
Parasite Burden Quantification: Impression smears of the organs are made on microscope slides, stained with Giemsa, and the number of amastigotes per host cell nucleus is counted. This is used to calculate the Leishman-Donovan Unit (LDU), a measure of parasite burden.
Efficacy Calculation: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action against Leishmania parasites.
(Rac)-DNDI-8219: A Nitroimidazole Prodrug
(Rac)-DNDI-8219 belongs to the nitroimidazole class of compounds. While its precise molecular targets in Leishmania are still under investigation, the general mechanism for this class involves the reduction of the nitro group by parasitic enzymes to generate reactive nitroso and other radical species. These radicals are highly cytotoxic, causing widespread damage to parasite macromolecules, including DNA, lipids, and proteins, ultimately leading to parasite death.
Proposed Mechanism of Action for (Rac)-DNDI-8219.
Miltefosine: A Multifaceted Attacker
Miltefosine's anti-leishmanial activity is more complex and appears to involve multiple targets within the parasite.
Multifactorial Mechanism of Action of Miltefosine.
The key mechanisms of miltefosine include:
Disruption of Lipid Metabolism: It interferes with the biosynthesis of phosphatidylcholine, a crucial component of the parasite's cell membrane, leading to altered membrane integrity and function.[3][4][8][9]
Perturbation of Calcium Homeostasis: Miltefosine induces a rapid influx of calcium into the parasite's cytoplasm and disrupts the function of acidocalcisomes, which are important calcium stores.[3][4][8] This dysregulation of calcium signaling triggers downstream cytotoxic events.
Mitochondrial Dysfunction: It inhibits cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain, leading to mitochondrial dysfunction and the induction of an apoptosis-like cell death pathway in the parasite.[3][4][8][9]
Conclusion
Based on the available preclinical data, (Rac)-DNDI-8219 demonstrates potent in vitro and in vivo anti-leishmanial activity, particularly against the visceral leishmaniasis-causing species L. donovani and L. infantum. Its in vitro potency appears to be in a similar range or slightly better than that reported for miltefosine against intracellular amastigotes. The in vivo data from the hamster model suggests high efficacy in reducing parasite burden in the liver.
Miltefosine remains a crucial oral treatment for leishmaniasis, but its efficacy can be variable, and concerns about resistance and relapse persist. Its complex mechanism of action, targeting multiple parasite pathways, is a key advantage.
A Comparative Analysis of (Rac)-DNDI-8219 and Benznidazole for the Treatment of Chagas Disease
A critical evaluation of the current standard of care against a promising new candidate in the fight against Trypanosoma cruzi. Chagas disease, a parasitic illness caused by Trypanosoma cruzi, continues to pose a signifi...
Author: BenchChem Technical Support Team. Date: December 2025
A critical evaluation of the current standard of care against a promising new candidate in the fight against Trypanosoma cruzi.
Chagas disease, a parasitic illness caused by Trypanosoma cruzi, continues to pose a significant health challenge in Latin America and increasingly across the globe.[1] For decades, benznidazole has been the primary treatment, despite its limitations.[2] The Drugs for Neglected Diseases initiative (DNDi) and its partners are actively researching and developing new, safer, and more effective treatments.[3] Among the compounds under investigation is (Rac)-DNDI-8219. This guide provides a comparative overview of (Rac)-DNDI-8219 and benznidazole, summarizing available data on their efficacy, mechanisms of action, and experimental evaluation protocols to inform researchers, scientists, and drug development professionals.
It is important to note that direct head-to-head comparative studies with quantitative data for (Rac)-DNDI-8219 and benznidazole for Chagas disease are not extensively available in the public domain. Therefore, this comparison is based on the available individual data for each compound.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies, the following tables summarize the available information for each compound individually.
Table 1: In Vitro and In Vivo Efficacy
Parameter
(Rac)-DNDI-8219
Benznidazole
In Vitro IC50 against T. cruzi
Data not publicly available in direct comparison with benznidazole.
Variable depending on the T. cruzi strain, with reported IC50 values ranging from 7.6 µM to 32 µM for epimastigotes.[4]
In Vivo Efficacy (Murine Models)
Preclinical development for Chagas disease is part of DNDi's pipeline, suggesting promising in vivo activity.[3][5] Specific data on parasite load reduction compared to benznidazole is not detailed in the available results.
Dose-dependent efficacy has been demonstrated. A 20-day treatment with 100 mg/kg can lead to parasitological cure in some murine models.[6] Shorter treatment regimens are being investigated to improve safety while maintaining efficacy.[7][8]
Table 2: Mechanism of Action
Compound
Proposed Mechanism of Action
(Rac)-DNDI-8219
As a nitro-lactone, it is likely a prodrug that requires activation by a parasitic nitroreductase (NTR). This activation is expected to generate reactive metabolites that cause damage to the parasite. The precise molecular targets within T. cruzi are yet to be fully elucidated.
Table 3: Pharmacokinetics and Toxicity Profile
Parameter
(Rac)-DNDI-8219
Benznidazole
Pharmacokinetics
Data from preclinical development for visceral leishmaniasis suggests good oral bioavailability and metabolic stability. Specific pharmacokinetic parameters in the context of Chagas disease are not publicly available.
Well-absorbed orally, with a half-life of approximately 12-13 hours in adults. There is considerable inter-individual variability in its pharmacokinetics.[9]
Toxicity Profile
Preclinical safety data for Chagas disease is part of DNDi's ongoing evaluation.
Common adverse effects include skin rashes, gastrointestinal issues, and peripheral neuropathy. Severe adverse events can occur, sometimes leading to treatment discontinuation.
Experimental Protocols: A Framework for Evaluation
The evaluation of new drug candidates for Chagas disease typically follows a standardized preclinical pipeline. Benznidazole is often used as a reference drug in these studies.
In Vitro Efficacy Assays
Parasite Culture: T. cruzi epimastigotes are cultured in a suitable liquid medium. Intracellular amastigotes, the clinically relevant stage, are typically cultured in host cells such as L6 rat skeletal myoblasts or Vero cells.
Drug Susceptibility Testing:
Host cells are seeded in 96-well plates and infected with trypomastigotes.
After infection, various concentrations of the test compound (e.g., (Rac)-DNDI-8219) and the reference drug (benznidazole) are added.
Plates are incubated for a set period (e.g., 72-96 hours).
The viability of intracellular amastigotes is assessed, often using automated microscopy and image analysis or colorimetric assays (e.g., using a substrate for a parasite-specific enzyme like β-galactosidase).
The 50% inhibitory concentration (IC50) is calculated.
In Vivo Efficacy Models
Animal Models: Murine models, typically using BALB/c or C57BL/6 mice, are standard for both acute and chronic Chagas disease studies.
Infection: Mice are infected with a specific strain of T. cruzi trypomastigotes.
Treatment: Treatment with the test compound and benznidazole (as a control) is initiated at a defined time post-infection. Dosing is typically administered orally for a specified duration (e.g., 20-30 days).
Efficacy Assessment:
Parasitemia: Parasite levels in the blood are monitored throughout the experiment.
Parasite Load in Tissues: At the end of the study, parasite burden in key tissues like the heart and skeletal muscle is quantified using techniques such as quantitative PCR (qPCR) or bioluminescence imaging (for parasite strains expressing luciferase).
Cure Assessment: To determine sterilizing cure, treated animals are often immunosuppressed (e.g., with cyclophosphamide) to check for parasite relapse.
Validating the In Vivo Efficacy of (Rac)-DNDI-8219 in Animal Models of Visceral Leishmaniasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vivo efficacy of (Rac)-DNDI-8219, a promising oral drug candidate for visceral leishmaniasis (VL), agai...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of (Rac)-DNDI-8219, a promising oral drug candidate for visceral leishmaniasis (VL), against standard treatments. The data presented is compiled from preclinical studies in established animal models of the disease.
Executive Summary
(Rac)-DNDI-8219, a nitroimidazo-oxazine compound developed by the Drugs for Neglected Diseases initiative (DNDi), has demonstrated potent oral efficacy in the hamster model of visceral leishmaniasis, a model that closely mimics human disease. In preclinical evaluations, (Rac)-DNDI-8219 achieved a parasite clearance of over 97% in the liver of infected hamsters.[1][2] This positions it as a significant advancement in the search for safer, more accessible oral treatments for this neglected tropical disease. This guide offers a side-by-side view of its performance with established drugs like miltefosine, amphotericin B, and paromomycin, based on available preclinical data.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of (Rac)-DNDI-8219 in comparison to standard visceral leishmaniasis treatments in the hamster model. It is important to note that the data for (Rac)-DNDI-8219 and the comparator drugs may not be from direct head-to-head studies within the same experiment but are representative of their efficacy in this model.
Table 1: Efficacy of (Rac)-DNDI-8219 in the Leishmania infantum Hamster Model
Table 2: Comparative Efficacy of Standard VL Drugs in the Hamster Model
Compound
Dose
Route
Treatment Schedule
Parasite Burden Reduction (Liver/Spleen)
Miltefosine
20-40 mg/kg
Oral
Once daily for 5 days
Variable, organ-dependent clearance
Amphotericin B (liposomal)
5 mg/kg
Intravenous
Single dose
High efficacy
Paromomycin
15 mg/kg
Intramuscular
Once daily for 17 days
Effective, often used in combination
Experimental Protocols
The evaluation of in vivo efficacy of antileishmanial compounds typically follows a standardized workflow. Below are the detailed methodologies for key experiments cited in the evaluation of compounds like (Rac)-DNDI-8219.
Animal Model and Infection
Animal Model: Golden Syrian hamsters (Mesocricetus auratus) are the preferred model for chronic visceral leishmaniasis as the disease progression closely resembles human VL.[3][4]
Parasite Strain: Leishmania donovani or Leishmania infantum amastigotes are used for infection.
Infection Protocol: Hamsters are typically infected via intracardiac injection of approximately 1x107 amastigotes. The infection is allowed to establish for a period of 8-12 weeks to ensure a chronic infection with significant parasite burden in the liver and spleen.
Drug Administration and Dosing
Test Compound: (Rac)-DNDI-8219 is prepared in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80 in water) for oral administration.
Comparator Drugs: Miltefosine is administered orally, while amphotericin B (liposomal) is given intravenously and paromomycin intramuscularly.
Dosing Regimen: Treatment is initiated after the establishment of chronic infection. The specific doses and schedules are outlined in the data tables. A vehicle control group is always included in the study design.
Assessment of Parasite Burden
Tissue Harvesting: At the end of the treatment period (and a defined follow-up period, e.g., 28 days post-treatment), animals are euthanized, and the liver and spleen are aseptically removed and weighed.
Microscopy: Impression smears of the liver and spleen are made on glass slides, fixed with methanol, and stained with Giemsa. The number of amastigotes per 1000 host cell nuclei is determined by microscopic examination.
Calculation of Leishman-Donovan Units (LDU): The parasite burden is quantified as Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in grams).
Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the mean LDU of the treated groups with that of the untreated control group.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in the in vivo validation of antileishmanial drug candidates, the following diagrams have been generated.
Caption: Workflow for in vivo efficacy testing of antileishmanial compounds.
Cross-Resistance Profile of (Rac)-DNDI-8219 with Other Nitroimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of drug resistance is a significant threat to the effective treatment of visceral leishmaniasis (VL). As novel nitroimidazole-based compounds,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a significant threat to the effective treatment of visceral leishmaniasis (VL). As novel nitroimidazole-based compounds, such as (Rac)-DNDI-8219, progress through the development pipeline, a thorough understanding of their potential for cross-resistance with existing and related drugs is paramount. This guide provides a comparative analysis of the anticipated cross-resistance profile of (Rac)-DNDI-8219, based on experimental data from studies on other nitroimidazoles, particularly fexinidazole.
Mechanism of Action and Resistance in Nitroimidazoles
Nitroimidazoles are prodrugs that require activation within the Leishmania parasite to exert their cytotoxic effects. This activation is primarily mediated by a type I nitroreductase (NTR), an enzyme absent in mammalian cells, which provides a degree of selective toxicity. The NTR reduces the nitro group of the imidazole ring, leading to the formation of reactive nitrogen species that are toxic to the parasite.
Resistance to nitroimidazoles in trypanosomatids has been linked to the decreased activity of this critical activating enzyme. Studies on fexinidazole, another nitroimidazole compound, have demonstrated that parasites with reduced NTR function exhibit decreased susceptibility to the drug.
Expected Cross-Resistance with (Rac)-DNDI-8219
While direct experimental studies on the cross-resistance of (Rac)-DNDI-8219 are not yet available in the public domain, the shared mechanism of action among nitroimidazoles strongly suggests a high likelihood of cross-resistance. It is anticipated that Leishmania strains resistant to other nitroimidazoles, such as fexinidazole or nifurtimox, will exhibit reduced susceptibility to (Rac)-DNDI-8219. This is because the primary mechanism of resistance—impaired NTR-mediated activation—would affect all drugs in this class.
Note: The data for (Rac)-DNDI-8219 is inferred based on the shared mechanism of action with fexinidazole and nifurtimox.
Experimental Protocols
The following methodologies are standardly employed to assess drug resistance and cross-resistance in Leishmania.
In Vitro Resistance Selection
Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum.
Stepwise Drug Pressure: Parasites are exposed to gradually increasing concentrations of a nitroimidazole drug (e.g., fexinidazole).
Monitoring: The viability and growth of the parasites are monitored at each concentration.
Selection of Resistant Lines: Parasites that are able to grow at concentrations that are lethal to the wild-type parental strain are selected and cloned.
Confirmation of Resistance: The 50% inhibitory concentration (IC50) of the drug is determined for the resistant line and compared to the parental strain to calculate the resistance index (RI).
In Vitro Susceptibility Assays
Parasite Seeding: Wild-type and resistant Leishmania promastigotes or amastigotes (the clinically relevant stage) are seeded in 96-well plates.
Drug Dilution Series: A serial dilution of the test compounds (e.g., (Rac)-DNDI-8219, fexinidazole) is added to the wells.
Incubation: The plates are incubated for a defined period (e.g., 72 hours for promastigotes).
Viability Assessment: Parasite viability is determined using a metabolic indicator dye (e.g., resazurin) or by direct counting.
IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Cross-resistance is determined by comparing the IC50 values of the test compounds against the wild-type and resistant parasite lines.
Visualizing the Resistance Pathway
The following diagram illustrates the key mechanism of action and the pathway to resistance for nitroimidazole drugs in Leishmania.
Caption: Nitroimidazole activation and the primary mechanism of resistance in Leishmania.
Conclusion
The available evidence strongly suggests that (Rac)-DNDI-8219 will share a common mechanism of resistance with other nitroimidazoles, primarily through the reduced activity of the parasitic type I nitroreductase. This indicates a high potential for cross-resistance between (Rac)-DNDI-8219 and compounds like fexinidazole. Researchers and drug development professionals should consider this anticipated cross-resistance profile when designing clinical trials and developing strategies to mitigate the emergence and spread of drug-resistant leishmaniasis. Further direct experimental validation of the cross-resistance profile of (Rac)-DNDI-8219 is warranted.
DNDi's Vanguard Against Leishmaniasis: A Head-to-Head Comparison of Pipeline Compounds
A deep dive into the pre-clinical and clinical data of the Drugs for Neglected Diseases initiative's leading drug candidates for visceral and cutaneous leishmaniasis, offering a comprehensive resource for researchers and...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the pre-clinical and clinical data of the Drugs for Neglected Diseases initiative's leading drug candidates for visceral and cutaneous leishmaniasis, offering a comprehensive resource for researchers and drug development professionals.
The Drugs for Neglected Diseases initiative (DNDi) is at the forefront of developing new, safer, and more effective treatments for leishmaniasis, a parasitic disease that claims tens of thousands of lives annually and affects millions in the world's most vulnerable populations. This guide provides a head-to-head comparison of key compounds in DNDi's leishmaniasis pipeline, presenting available quantitative data, detailed experimental protocols, and visualizations of the developmental pathways.
Key Pipeline Compounds: A Comparative Overview
DNDi's leishmaniasis portfolio boasts several promising compounds, each with a unique mechanism of action and at different stages of the development pipeline. This comparison focuses on the most advanced new chemical entities: DNDI-6174 , a preclinical candidate for visceral leishmaniasis (VL); DNDI-6899 , a clinical candidate for VL that has completed Phase I trials; and LXE408 , a first-in-class oral compound for VL currently in Phase II/III clinical development. Additionally, we will touch upon DNDI-0690 and DNDI-6148 , two compounds for which development for leishmaniasis has been paused but for which valuable data exists.
Data Summary of DNDi Leishmaniasis Pipeline Compounds
>98% liver parasite reduction in mice (12.5 mg/kg bid or 25 mg/kg qd for 5 days); >99% parasite reduction in liver, spleen, and bone marrow of hamsters (12.5 mg/kg qd for 5 days)[1][2]
No significant flags in preliminary safety studies, including a 14-day toxicology study in rats.[2][3]
DNDI-6899
Phase I
Cdc2-related kinase 12 (CRK12) inhibitor
Efficacy demonstrated in a Balb/c mouse model of visceral leishmaniasis after 10 days of treatment at 25 mg/kg BID.[4]
Completed single-ascending dose study with doses up to 800 mg.[4]
Good safety and tolerability observed up to the highest single dose of 800 mg.[3]
LXE408
Phase II/III
Kinetoplastid proteasome inhibitor
Potent and uniform anti-parasitic activity against L. donovani and L. infantum.[1]
A summary of the key experimental methodologies employed in the evaluation of these compounds is provided below. These protocols are based on established methods in the field of leishmaniasis drug discovery.
In Vitro Intracellular Amastigote Assay
This assay is crucial for determining the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.
Macrophage Seeding: A suitable macrophage cell line (e.g., THP-1) is seeded in 96- or 384-well plates and differentiated into adherent macrophages.
Parasite Infection: Differentiated macrophages are infected with Leishmania promastigotes, which then transform into amastigotes within the host cells over a 24-hour incubation period.
Compound Treatment: Serial dilutions of the test compounds are added to the infected macrophages and incubated for a defined period (e.g., 72 hours).
Quantification of Infection: The number of intracellular amastigotes is quantified. This is typically done using automated microscopy and image analysis software, often after staining the cells with DNA-binding dyes to visualize both host cell nuclei and parasite kinetoplasts.
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of infection inhibition against the compound concentration.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.
Animal Infection: BALB/c mice are infected with Leishmania donovani or Leishmania infantum promastigotes, typically via intravenous injection.
Treatment Initiation: After a set period to allow the infection to establish (e.g., 7-14 days), treatment with the test compound is initiated. The compound is administered orally or via another relevant route at various doses and for a specified duration.
Assessment of Parasite Burden: At the end of the treatment period, the animals are euthanized, and target organs (liver and spleen) are collected. The parasite burden is determined by stamping the organs onto slides for microscopic counting of Leishman-Donovan Units (LDUs) or by performing a limiting dilution assay to quantify viable parasites.
Data Analysis: The percentage of parasite reduction in treated groups is calculated relative to a vehicle-treated control group.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Compound Administration: The test compound is administered to animals (e.g., mice, rats, dogs) at a specific dose and route.
Sample Collection: Blood samples are collected at multiple time points after dosing.
Bioanalysis: The concentration of the compound in plasma or serum is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
PK Parameter Calculation: Key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated using specialized software.
Visualizing the Drug Development and Treatment Pathway
The following diagrams illustrate key aspects of the DNDi leishmaniasis drug development pipeline and the mechanism of action of one of the leading candidates.
Caption: DNDi's leishmaniasis drug development pipeline.
Next-Generation Leishmaniasis Treatment: A Comparative Analysis of (Rac)-DNDI-8219 and Other Promising Drug Candidates
For Immediate Release In the global effort to combat leishmaniasis, a parasitic disease affecting millions worldwide, researchers are actively developing a new generation of oral antileishmanial drugs. This guide provide...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the global effort to combat leishmaniasis, a parasitic disease affecting millions worldwide, researchers are actively developing a new generation of oral antileishmanial drugs. This guide provides a comprehensive benchmark of a promising preclinical candidate, (Rac)-DNDI-8219, against other next-generation contenders, offering a head-to-head comparison of their efficacy, safety profiles, and mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for this neglected tropical disease.
The limitations of current leishmaniasis treatments, which often involve painful injections, significant side effects, and emerging drug resistance, underscore the urgent need for safer, more effective, and patient-friendly oral therapies.[1][2] The candidates benchmarked in this guide represent diverse chemical scaffolds and target various essential parasite pathways, offering new hope for overcoming existing therapeutic challenges.
Comparative Efficacy and Safety Profiles
The following tables summarize the available in vitro data for (Rac)-DNDI-8219 and its comparators against Leishmania donovani, the primary causative agent of visceral leishmaniasis, and their cytotoxicity against mammalian cell lines. The selectivity index (SI), a crucial indicator of a compound's therapeutic window, is calculated as the ratio of its cytotoxicity (CC50) to its efficacy (EC50 or IC50). A higher SI value indicates greater selectivity for the parasite over host cells.
Table 1: In Vitro Activity Against Intracellular L. donovani Amastigotes and Cytotoxicity
Drug Candidate
Efficacy (EC50/IC50, µM) vs. L. donovani
Cytotoxicity (CC50, µM)
Mammalian Cell Line
Selectivity Index (SI)
Development Status
(Rac)-DNDI-8219
0.23 ± 0.04 (IC50)
>256
Not Specified
>1113
Preclinical
LXE408
0.04 (EC50)
>30
Not Specified
>750
Phase II
DNDI-6899
0.19 (EC50)
>100
THP-1
>526
Phase I
DNDI-6174
0.04 - 0.21 (EC50)
>37
Various
>176
Preclinical
GSK245
1.6 (EC50)
Not Specified
Not Specified
Not Specified
Development Discontinued
DNDI-6148
0.28 (EC50)
124
HepG2
443
Development Deprioritized
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Mechanisms of Action and Signaling Pathways
The next-generation antileishmanial candidates exhibit diverse mechanisms of action, targeting distinct parasite vulnerabilities. Understanding these pathways is critical for developing combination therapies and managing potential resistance.
(Rac)-DNDI-8219 is a nitroimidazole derivative that requires activation by a parasite-specific nitroreductase (NTR). This enzyme, absent in mammalian cells, reduces the nitro group of the compound, leading to the formation of cytotoxic metabolites that damage parasite DNA and other essential macromolecules.
Caption: Activation pathway of (Rac)-DNDI-8219 in Leishmania.
LXE408 and GSK245: Proteasome Inhibition
LXE408 and the discontinued GSK245 target the parasite's proteasome, a multi-protein complex responsible for degrading damaged or unwanted proteins.[3] Inhibition of the proteasome disrupts protein homeostasis, leading to an accumulation of toxic proteins and ultimately, parasite death. The selectivity of these compounds stems from structural differences between the parasite and human proteasomes.
Caption: Inhibition of the Leishmania proteasome pathway.
DNDI-6899: CRK12 Inhibition
DNDI-6899 inhibits the Cdc2-related kinase 12 (CRK12), an enzyme essential for regulating the parasite's cell cycle. By blocking CRK12, DNDI-6899 disrupts the normal progression of cell division, leading to parasite death. This mechanism is highly specific due to structural differences between the parasite and human kinases.
Caption: Inhibition of Leishmania cell cycle by DNDI-6899.
DNDI-6174: Cytochrome bc1 Complex Inhibition
DNDI-6174 targets the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex (Complex III).[4][5] This complex is vital for cellular respiration and ATP production. By inhibiting its function, DNDI-6174 disrupts the parasite's energy metabolism, leading to a potent antileishmanial effect.
Caption: Inhibition of mitochondrial respiration by DNDI-6174.
DNDI-6148: CPSF3 Inhibition
DNDI-6148, a benzoxaborole, acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease involved in mRNA processing. This inhibition disrupts gene expression in the parasite, leading to its death.
Caption: Inhibition of mRNA processing by DNDI-6148.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy and cytotoxicity of the antileishmanial candidates. Specific parameters may vary between studies.
This assay is considered the gold standard for in vitro screening of antileishmanial compounds as it evaluates activity against the clinically relevant intracellular amastigote stage of the parasite.
1. Host Cell Culture and Differentiation:
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
Cells are seeded in 96-well plates and differentiated into adherent macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[6]
2. Parasite Infection:
Differentiated THP-1 macrophages are infected with stationary-phase L. donovani promastigotes at a macrophage-to-parasite ratio of approximately 1:10 or 1:15.[6][7]
The plates are incubated for 24 hours to allow for parasite internalization and transformation into amastigotes.[6]
Non-internalized promastigotes are removed by washing.[6]
3. Compound Treatment:
The infected macrophages are treated with serial dilutions of the test compounds for 72-96 hours.
4. Assessment of Parasite Inhibition:
The number of intracellular amastigotes is quantified. This can be done through various methods:
Microscopy: Giemsa staining followed by manual counting of amastigotes per macrophage.
High-Content Imaging: Automated microscopy and image analysis to quantify parasites and host cells.
Biochemical Assays: Using parasite-expressed reporter genes (e.g., luciferase) or parasite-specific metabolic assays.
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.
Caption: Workflow for the intracellular L. donovani amastigote assay.
Cytotoxicity Assay
This assay is crucial for determining the toxic effects of the compounds on mammalian cells and for calculating the selectivity index.
1. Cell Culture:
A relevant mammalian cell line (e.g., THP-1, HepG2, MRC-5) is cultured in the appropriate medium.
Cells are seeded in 96-well plates at a predetermined density.
2. Compound Treatment:
Cells are treated with the same serial dilutions of the test compounds as in the amastigote assay for the same duration (typically 72-96 hours).
3. Viability Assessment:
Cell viability is measured using a metabolic indicator dye:
MTT Assay: Measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance is read on a plate reader.
Resazurin (AlamarBlue) Assay: Resazurin is reduced to the fluorescent resorufin by viable cells. Fluorescence is measured.
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the supernatant.
4. Data Analysis:
The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for a cytotoxicity assay.
Conclusion
The landscape of antileishmanial drug discovery is vibrant, with several promising next-generation candidates progressing through the development pipeline. (Rac)-DNDI-8219 demonstrates potent in vitro activity and a very high selectivity index, marking it as a strong preclinical candidate. Comparatively, compounds like LXE408 and DNDI-6174 also show excellent potency, with LXE408 having advanced to Phase II clinical trials. The diverse mechanisms of action across these candidates are particularly encouraging, as they offer the potential for new monotherapies and combination regimens that could circumvent existing drug resistance and provide safer, more effective treatments for all forms of leishmaniasis. Continued research and clinical evaluation of these compounds are paramount to realizing the goal of a new generation of oral therapies for this devastating disease.
Unlocking Personalized Treatment for Visceral Leishmaniasis: Validation of a Predictive Biomarker for (Rac)-DNDI-8219
A Comparative Guide for Researchers and Drug Development Professionals Visceral leishmaniasis (VL), a severe parasitic disease, remains a significant global health challenge. The development of new, effective, and safe o...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
Visceral leishmaniasis (VL), a severe parasitic disease, remains a significant global health challenge. The development of new, effective, and safe oral treatments is a priority. (Rac)-DNDI-8219, a promising nitroimidazooxazine compound, has emerged as a potential new therapy. To optimize its clinical application and anticipate treatment outcomes, the validation of a predictive biomarker is paramount. This guide provides a comparative overview of the validation of a hypothetical predictive biomarker for (Rac)-DNDI-8219 against existing treatment monitoring approaches for alternative therapies.
The Challenge of Drug Resistance and the Need for Predictive Biomarkers
Drug resistance is a growing concern in the treatment of visceral leishmaniasis, affecting the efficacy of established drugs like pentavalent antimonials and miltefosine. Resistance mechanisms in Leishmania parasites are multifaceted, often involving reduced drug uptake, increased drug efflux, or modification of the drug target. The identification and validation of predictive biomarkers—molecular indicators that can forecast a patient's response to a specific drug before treatment initiation—are crucial for personalized medicine and to preserve the efficacy of new therapeutic agents.
While biomarkers are used to monitor treatment response in VL, these are often general indicators of inflammation or parasite clearance rather than specific predictors of drug efficacy. For instance, cytokines such as IL-6, IL-8, and IL-10 are monitored to assess the early response to treatment, but they do not inform the initial choice of therapy.
A Hypothetical Predictive Biomarker for (Rac)-DNDI-8219: Nitroreductase Gene Expression
(Rac)-DNDI-8219 belongs to the class of nitroaromatic compounds, which typically require activation by parasitic nitroreductase (NTR) enzymes to exert their cytotoxic effects. A plausible mechanism of resistance to (Rac)-DNDI-8219 would be the downregulation or mutation of the specific NTR responsible for its activation. Therefore, we propose the expression level of a hypothetical Leishmania nitroreductase gene, LmNTR1, as a predictive biomarker for (Rac)-DNDI-8219 treatment response.
This guide outlines the experimental validation of LmNTR1 expression as a predictive biomarker and compares its utility with current monitoring practices for alternative VL treatments.
Comparative Data Summary
The following tables summarize the key characteristics and validation data for the proposed LmNTR1 biomarker for (Rac)-DNDI-8219 and existing biomarkers for alternative visceral leishmaniasis treatments.
Table 1: Comparison of Biomarkers for Visceral Leishmaniasis Treatment
Feature
(Rac)-DNDI-8219 with LmNTR1 Biomarker
Alternative Treatments (Amphotericin B, Miltefosine)
Biomarker Type
Predictive (Parasite-derived)
Monitoring (Host-derived)
Analyte
LmNTR1 mRNA
Cytokines (IL-6, IL-8, IL-10), Parasite DNA (qPCR)
Monitors treatment efficacy, detects early relapse
Table 2: Performance Characteristics of Biomarkers
Performance Metric
LmNTR1 Expression (Hypothetical Data)
Cytokine Levels (Published Data)
Sensitivity
92%
90-100% (for response)
Specificity
88%
Variable (low specificity for drug choice)
Positive Predictive Value
90%
Not applicable (not predictive)
Negative Predictive Value
91%
Not applicable (not predictive)
Turnaround Time
24-48 hours
6-24 hours
Experimental Protocols
Detailed methodologies for the validation of the hypothetical LmNTR1 biomarker are provided below.
Quantification of LmNTR1 Gene Expression by RT-qPCR
This protocol describes the measurement of LmNTR1 mRNA levels in clinical isolates of Leishmania donovani.
Sample Collection and RNA Extraction:
Collect lesion aspirates or blood samples from patients diagnosed with visceral leishmaniasis.
Isolate Leishmania parasites from the samples.
Extract total RNA from the parasites using a commercially available RNA extraction kit following the manufacturer's instructions.
Assess RNA quality and quantity using spectrophotometry.
Reverse Transcription:
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers.
Incubate the reaction mixture according to the manufacturer's protocol.
Quantitative PCR (qPCR):
Design and validate specific primers for the LmNTR1 gene and a reference housekeeping gene (e.g., GAPDH).
Prepare a qPCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.
Perform the qPCR reaction in a real-time PCR cycler.
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of LmNTR1.
In Vitro Drug Susceptibility Testing of Leishmania Isolates
This assay determines the half-maximal effective concentration (EC50) of (Rac)-DNDI-8219 against different Leishmania isolates.
Parasite Culture:
Culture promastigotes of clinical Leishmania isolates in appropriate culture medium.
Differentiate promastigotes into amastigotes within macrophages (e.g., THP-1 cells).
Drug Susceptibility Assay:
Plate the infected macrophages in 96-well plates.
Add serial dilutions of (Rac)-DNDI-8219 to the wells.
Incubate the plates for 72 hours.
Quantify the number of viable amastigotes using a suitable method (e.g., microscopy after Giemsa staining, or a colorimetric assay like resazurin reduction).
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
In Vivo Biomarker Validation in a Murine Model of Visceral Leishmaniasis
This protocol validates the predictive power of the LmNTR1 biomarker in an animal model.
Animal Infection:
Infect BALB/c mice with Leishmania isolates expressing high or low levels of LmNTR1.
Allow the infection to establish over a period of 4-6 weeks.
Treatment and Monitoring:
Treat the infected mice with (Rac)-DNDI-8219 or a placebo.
Monitor the parasite burden in the liver and spleen at different time points post-treatment.
Measure parasite load using qPCR or by counting Leishman-Donovan units (LDUs) in stained tissue smears.
Data Analysis:
Compare the treatment efficacy of (Rac)-DNDI-8219 in mice infected with high-LmNTR1 versus low-LmNTR1 expressing parasites.
Correlate the pre-treatment LmNTR1 expression levels with the post-treatment parasite clearance.
Visualizing the Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and resistance for (Rac)-DNDI-8219, the biomarker validation workflow, and the logical relationship for patient stratification.
Caption: Mechanism of action of (Rac)-DNDI-8219 and the proposed resistance pathway.
Caption: Experimental workflow for the validation of the LmNTR1 biomarker.
Comparative
Metabolic Stability of Novel Antileishmanial Agent (Rac)-DNDI-8219 and Its Analogues: A Comparative Analysis
For Immediate Release A detailed comparative analysis of the metabolic stability of (Rac)-DNDI-8219, a promising new drug candidate for visceral leishmaniasis, and its structural analogues reveals key determinants for it...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A detailed comparative analysis of the metabolic stability of (Rac)-DNDI-8219, a promising new drug candidate for visceral leishmaniasis, and its structural analogues reveals key determinants for its favorable pharmacokinetic profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic landscape of this novel class of nitroimidazooxazines, supported by experimental data and detailed protocols.
(Rac)-DNDI-8219, identified as a potent antileishmanial agent, has demonstrated promising metabolic stability, a critical attribute for a successful oral drug candidate.[1] An extensive structure-activity relationship (SAR) investigation has led to the synthesis and evaluation of numerous analogues to optimize potency, solubility, and pharmacokinetic properties.[2][3][4] This report summarizes the comparative metabolic stability of (Rac)-DNDI-8219 and key analogues, providing valuable insights for the future design of metabolically robust therapeutic agents.
Comparative Metabolic Stability Data
The metabolic stability of (Rac)-DNDI-8219 and its analogues was assessed using in vitro liver microsomal stability assays. The primary endpoint of these studies is the determination of intrinsic clearance (CLint), which reflects the inherent rate of metabolism by liver enzymes, and the half-life (t1/2) of the compound in the assay system. The data presented in Table 1 summarizes the findings from these experiments, allowing for a direct comparison of the metabolic liabilities of the different chemical modifications.
Data extracted from Thompson et al., Journal of Medicinal Chemistry, 2018.[2][3][4]
The data clearly indicates that (Rac)-DNDI-8219 (designated as R-6 in the primary literature) and its pyridine analogue R-136 exhibit superior metabolic stability in both mouse and human liver microsomes, with half-lives exceeding 60 minutes. This high stability is a desirable characteristic, suggesting a lower potential for rapid metabolism in vivo and potentially leading to improved oral bioavailability and a longer duration of action. In contrast, analogues with phenylpyridine-based side chains, such as R-84 and R-89, showed moderate metabolic stability. The enantiomer of DNDI-8219, S-6, also displayed high metabolic stability, indicating that the stereochemistry at this position may not be a primary determinant of metabolic susceptibility in this series.
Experimental Protocols
The following is a detailed methodology for the in vitro microsomal stability assay used to generate the comparative data.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
Test compounds and positive controls (e.g., testosterone, verapamil)
Pooled liver microsomes (human or mouse)
Phosphate buffer (e.g., 100 mM, pH 7.4)
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Acetonitrile (or other suitable organic solvent) for reaction termination
LC-MS/MS system for analysis
Procedure:
Preparation of Reagents:
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
Thaw pooled liver microsomes on ice.
Prepare the NADPH regenerating system solution.
Incubation:
Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.
Add the test compound to the microsomal solution at a final concentration typically between 0.5 and 1 µM.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Incubate the reaction mixture at 37°C with gentle shaking.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.
Sample Processing and Analysis:
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a new plate or vials for analysis.
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression line.
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Experimental Workflow Visualization
The following diagram illustrates the key steps of the in vitro microsomal stability assay.
Caption: Workflow of the in vitro microsomal stability assay.
Evaluating the Potential for Combination Therapy with (Rac)-DNDI-8219 for Visceral Leishmaniasis
A Comparative Guide for Researchers and Drug Development Professionals The landscape of visceral leishmaniasis (VL) treatment is evolving, with a strategic shift towards combination therapies to enhance efficacy, shorten...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of visceral leishmaniasis (VL) treatment is evolving, with a strategic shift towards combination therapies to enhance efficacy, shorten treatment duration, reduce toxicity, and combat emerging drug resistance. The Drugs for Neglected Diseases initiative (DNDi) is at the forefront of this effort, advancing a pipeline of new chemical entities (NCEs) with the goal of developing all-oral, safe, and effective combination regimens. This guide evaluates the potential of (Rac)-DNDI-8219, a promising bicyclic nitroimidazole, as a cornerstone of future VL combination therapy. While direct clinical data on (Rac)-DNDI-8219 in combination regimens is not yet available, this document synthesizes preclinical findings for its compound class and outlines a framework for its evaluation, drawing comparisons with existing treatments and other pipeline candidates.
The Rationale for Combination Therapy in Visceral Leishmaniasis
Monotherapy for VL is fraught with challenges, including the need for long and often toxic treatment courses, which can lead to poor patient compliance and the development of drug-resistant parasite strains. Combination therapy, a standard of care in other infectious diseases like tuberculosis and HIV, offers a multi-pronged attack on the parasite, potentially leading to synergistic or additive effects. The DNDi and its partners are actively pursuing this strategy, with successful combinations like miltefosine and paromomycin already demonstrating significant improvements in safety and efficacy in Eastern Africa.[1]
(Rac)-DNDI-8219: A Profile of a Promising Candidate
(Rac)-DNDI-8219 belongs to the bicyclic nitroimidazole class of compounds. Its mechanism of action in Leishmania is distinct from existing antileishmanial drugs. These compounds are activated by a novel parasite-specific nitroreductase (NTR2), leading to the formation of toxic metabolites that kill the parasite.[2][3][4] This unique mechanism of action makes bicyclic nitroimidazoles attractive candidates for combination therapy, as they are less likely to exhibit cross-resistance with current drugs.[5] Preclinical studies on representative compounds from this class have shown potent in vitro and in vivo activity against Leishmania donovani.[5]
Comparative Preclinical Efficacy
The following tables summarize the preclinical efficacy of bicyclic nitroimidazoles in comparison to existing VL monotherapies and combination therapies. It is important to note that the data for bicyclic nitroimidazoles is based on representative compounds from the series and serves as a benchmark for the potential of (Rac)-DNDI-8219.
Table 1: In Vitro Activity against Leishmania donovani
Compound/Regimen
Compound Class
IC50 (µM) on Intracellular Amastigotes
Selectivity Index (Cytotoxicity/IC50)
Bicyclic Nitroimidazole (representative)
Nitroimidazole
Sub-micromolar
High
Miltefosine
Phospholipid analogue
0.5 - 1.5
Moderate
Paromomycin
Aminoglycoside
5 - 15
High
Amphotericin B
Polyene
0.05 - 0.2
High
Data synthesized from preclinical studies of DNDi lead compounds.[5]
Table 2: In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
Treatment Regimen
Route of Administration
Efficacy (% parasite reduction in liver)
Bicyclic Nitroimidazole (representative)
Oral
>95%
Miltefosine
Oral
80 - 95%
Liposomal Amphotericin B
Intravenous
>99%
Miltefosine + Paromomycin
Oral + Intramuscular
>90%
Data synthesized from preclinical and clinical studies of DNDi and other research groups.[5][6]
Potential Combination Partners for (Rac)-DNDI-8219
Given its unique mechanism of action, (Rac)-DNDI-8219 could potentially be combined with other oral NCEs in DNDi's pipeline that target different parasite functions. This approach aligns with the goal of developing an all-oral regimen.
Table 3: Potential Oral Combination Partners for (Rac)-DNDI-8219
Compound Class
Mechanism of Action
Development Stage
Rationale for Combination
Oxaboroles (e.g., DNDI-6148)
CPSF3 endonuclease inhibitor
Preclinical/Phase I
Different enzymatic targets, potential for synergy.
Aminopyrazoles
Undisclosed
Preclinical
Different chemical scaffold, likely different target.[7]
A critical step in evaluating the potential of (Rac)-DNDI-8219 in combination therapy is a robust preclinical experimental plan. Below is a representative protocol for an in vivo efficacy study in the hamster model, which is considered the gold standard for VL drug efficacy testing due to its close mimicry of human disease.[9][10][11][12]
Representative Experimental Protocol: In Vivo Efficacy of (Rac)-DNDI-8219 in Combination in a Leishmania donovani Hamster Model
1. Objective: To assess the in vivo efficacy and safety of (Rac)-DNDI-8219 in combination with a partner drug (e.g., an oxaborole) in a hamster model of visceral leishmaniasis.
2. Animal Model: Male Golden Syrian hamsters (Mesocricetus auratus), 6-8 weeks old.
4. Infection Procedure: Hamsters are infected via intracardiac injection with 1 x 10^7 amastigotes harvested from the spleen of a previously infected donor hamster.
5. Treatment Groups (n=8 per group):
Group 1: Vehicle control (oral gavage)
Group 2: (Rac)-DNDI-8219 monotherapy (oral gavage, dose to be determined by prior dose-ranging studies)
Group 3: Partner drug monotherapy (oral gavage, dose to be determined by prior dose-ranging studies)
Group 4: (Rac)-DNDI-8219 + Partner drug combination therapy (oral gavage)
Group 5: Positive control (e.g., Miltefosine, oral gavage)
6. Treatment Regimen: Treatment is initiated 8 weeks post-infection and administered once or twice daily for 10 consecutive days.
7. Efficacy Assessment:
Parasite Burden: Two weeks after the last treatment, hamsters are euthanized. The liver and spleen are weighed and homogenized. Parasite burden is determined by microscopic counting of Giemsa-stained tissue smears and expressed as Leishman-Donovan Units (LDU).
Spleen and Liver Weights: Organ weights are recorded as an indicator of disease severity.
8. Safety and Tolerability Assessment:
Clinical Signs: Animals are monitored daily for any adverse effects (e.g., weight loss, changes in behavior, signs of distress).
Body Weight: Body weight is recorded twice weekly.
Biochemistry and Hematology: Blood samples are collected at the end of the study for analysis of key liver and kidney function markers and blood cell counts.
9. Statistical Analysis: Differences in parasite burden and organ weights between groups are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Visualizing the Path Forward
The following diagrams illustrate the proposed mechanism of action and a hypothetical experimental workflow for evaluating a combination therapy involving (Rac)-DNDI-8219.
Caption: Proposed mechanism of action for (Rac)-DNDI-8219.
Caption: Experimental workflow for in vivo combination therapy study.
Conclusion
While clinical data for (Rac)-DNDI-8219 in combination therapy is not yet available, the preclinical evidence for the bicyclic nitroimidazole class is highly encouraging. The unique mechanism of action and lack of cross-resistance with existing antileishmanial drugs strongly support the potential of (Rac)-DNDI-8219 as a valuable component of a future all-oral, short-course, and safe combination therapy for visceral leishmaniasis. The experimental framework outlined in this guide provides a clear path for the preclinical evaluation of such a combination, a critical step towards realizing the goal of a transformed treatment landscape for this neglected disease. Further research and development in this area are urgently needed to bring these promising new therapies to the patients who need them most.
Navigating the Disposal of (Rac)-DNDI-8219: A Guide for Laboratory Professionals
For researchers and scientists working with the investigational trypanocidal agent (Rac)-DNDI-8219, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a spec...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists working with the investigational trypanocidal agent (Rac)-DNDI-8219, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for (Rac)-DNDI-8219 is not publicly available, established principles for the disposal of research-grade chemical compounds provide a necessary framework. This guide offers essential, step-by-step guidance based on general best practices for handling and disposing of such laboratory waste.
Core Principle: All chemical waste, including (Rac)-DNDI-8219 and materials contaminated with it, must be treated as hazardous waste unless confirmed otherwise.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
Eye Protection: Chemical safety goggles or glasses.
Hand Protection: Chemical-resistant gloves.
Body Protection: A lab coat.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Segregation is Key: Never mix (Rac)-DNDI-8219 waste with other waste streams. Keep it separate from non-hazardous trash, sharps, and other chemical or biological waste.[1][2][3] Incompatible wastes should never be mixed.[3]
Waste Containerization:
Primary Container: Use a dedicated, properly labeled, and leak-proof container for all (Rac)-DNDI-8219 waste. The container must be compatible with the chemical. If the original container is used, ensure the label is intact and legible.[4]
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(Rac)-DNDI-8219". Also, note the concentration and date.
Container Management: Keep the waste container securely closed except when adding waste.[3]
Types of Waste and Disposal Procedures:
Unused or Expired (Rac)-DNDI-8219: This should be disposed of in its original container if possible, clearly labeled as waste.
Contaminated Solids: This includes items like gloves, bench paper, and pipette tips that have come into contact with (Rac)-DNDI-8219. These should be collected in a designated, sealed plastic bag or container, which is then placed in the main hazardous waste container for (Rac)-DNDI-8219.
Contaminated Liquids: Solutions containing (Rac)-DNDI-8219 should be collected in a designated, sealed, and compatible liquid waste container. Do not dispose of chemical waste down the drain.[3]
Contaminated Glassware: Reusable glassware should be decontaminated using a validated procedure. Disposable glassware should be treated as contaminated solid waste.
Storage of Waste:
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
Ensure secondary containment is used for liquid waste to prevent spills.[3]
Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the hazardous waste.[3] They will provide specific instructions and ensure compliance with all local, state, and federal regulations.
Quantitative Data for Disposal Considerations
Specific quantitative data for (Rac)-DNDI-8219 is not available. However, the following table outlines the types of data that are typically required for the proper disposal of a research chemical. Researchers should consult their institutional EHS department to determine the appropriate values and procedures.
Data Parameter
Value
Significance for Disposal
LD50 (Oral, Dermal, etc.)
Not available
Indicates acute toxicity and informs handling precautions and potential for being classified as acutely hazardous waste.
Ecotoxicity
Not available
Determines the potential environmental harm and dictates the need for specialized disposal to prevent release into waterways.
Persistence/Degradability
Not available
Influences the long-term environmental impact and may affect the choice of disposal method (e.g., incineration).
Affects how the compound might move in the environment and informs spill cleanup procedures.
Experimental Protocol for Waste Stream Management
The following logical workflow outlines the decision-making process for managing waste generated from experiments involving (Rac)-DNDI-8219.
Waste Disposal Workflow for (Rac)-DNDI-8219
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and contact your EHS department for definitive guidance.